molecular formula C15H15NO4 B116247 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid CAS No. 155666-33-4

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Cat. No.: B116247
CAS No.: 155666-33-4
M. Wt: 273.28 g/mol
InChI Key: CYJFMVXMHCGPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFMVXMHCGPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450188
Record name 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155666-33-4
Record name 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including an amino group, a benzoic acid moiety, and ether linkages, suggest its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a summary of the currently available chemical and physical properties of this compound, alongside a generalized synthetic workflow, to serve as a resource for researchers and drug development professionals.

Chemical Properties and Data

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key chemical identifiers and properties.

PropertyValue
IUPAC Name This compound
CAS Number 155666-33-4
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
Physical Form White to yellow powder or crystals
Purity ≥97%
Storage Temperature Room Temperature
InChI InChI=1S/C15H15NO4/c1-19-13-8-12(16)14(20-9-10-5-3-2-4-6-10)7-11(13)15(17)18/h2-8H,9,16H2,1H3,(H,17,18)
InChIKey CYJFMVXMHCGPSW-UHFFFAOYSA-N

Safety and Handling

Based on available safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Substituted Nitrobenzoic Acid Ester step1 Protection of Functional Groups (if necessary) start->step1 step2 Nucleophilic Aromatic Substitution (e.g., with Benzyl Alcohol) step1->step2 step3 Reduction of Nitro Group to Amino Group (e.g., using H2/Pd-C or SnCl2) step2->step3 step4 Deprotection (if necessary) step3->step4 step5 Saponification of Ester to Carboxylic Acid (e.g., using NaOH or KOH) step4->step5 end This compound step5->end

A generalized synthetic workflow for a substituted benzoic acid.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the benzene ring. Further research and biological screening are necessary to elucidate the potential therapeutic applications of this specific compound.

Data Gaps and Future Research

This guide highlights the current knowledge gaps regarding this compound. To fully characterize this compound and explore its potential, future research should focus on:

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Spectroscopic Analysis: Acquisition and interpretation of NMR (¹H and ¹³C), IR, and mass spectrometry data to confirm the structure and provide a reference for future studies.

  • Development of a Specific Synthesis Protocol: Optimization and publication of a detailed, reproducible synthetic route.

  • Biological Screening: Comprehensive in vitro and in vivo studies to investigate its potential biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.

  • Mechanism of Action Studies: If biological activity is identified, further research into the underlying signaling pathways and molecular targets will be crucial.

By addressing these areas, the scientific community can build a more complete understanding of this compound and its potential applications in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and proceeds through a four-step sequence involving esterification, benzylation, nitration, and reduction, followed by a final hydrolysis step. This guide details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.

Overall Synthetic Workflow

The synthesis is logically structured to first protect the carboxylic acid and phenolic hydroxyl groups, followed by the introduction of the nitro group, which is then reduced to the desired amine. The final step deprotects the carboxylic acid.

synthesis_workflow start Start: 4-hydroxy-3-methoxybenzoic acid step1 Step 1: Esterification start->step1 intermediate1 Intermediate 1: Methyl 4-hydroxy-3-methoxybenzoate step1->intermediate1 step2 Step 2: Benzylation intermediate1->step2 intermediate2 Intermediate 2: Methyl 4-(benzyloxy)-3-methoxybenzoate step2->intermediate2 step3 Step 3: Nitration intermediate2->step3 intermediate3 Intermediate 3: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 intermediate4 Intermediate 4: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate step4->intermediate4 step5 Step 5: Hydrolysis intermediate4->step5 end Final Product: This compound step5->end

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

reaction_pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction cluster_4 Step 5: Hydrolysis Vanillic Acid 4-hydroxy-3-methoxybenzoic acid Intermediate 1 Methyl 4-hydroxy-3-methoxybenzoate Vanillic Acid->Intermediate 1 CH3OH, H2SO4 (cat.) Reflux Intermediate 1_2 Methyl 4-hydroxy-3-methoxybenzoate Intermediate 2 Methyl 4-(benzyloxy)-3-methoxybenzoate Intermediate 1_2->Intermediate 2 Benzyl Bromide, K2CO3 DMF Intermediate 2_2 Methyl 4-(benzyloxy)-3-methoxybenzoate Intermediate 3 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Intermediate 2_2->Intermediate 3 HNO3, H2SO4 0-5 °C Intermediate 3_2 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Intermediate 4 Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate Intermediate 3_2->Intermediate 4 H2, Pd/C Methanol Intermediate 4_2 Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate Final Product This compound Intermediate 4_2->Final Product NaOH(aq), then HCl(aq)

Caption: Chemical reaction pathway for the synthesis.

Experimental Protocols and Data

Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid

This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.

Experimental Protocol: To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.[1] The reaction mixture is then heated to reflux and stirred for several hours.[2] After completion, the reaction is cooled, and the pH is adjusted to neutral using a saturated sodium bicarbonate solution. The product, methyl 4-hydroxy-3-methoxybenzoate, is then extracted with an organic solvent.

ParameterValueReference
Starting Material4-hydroxy-3-methoxybenzoic acid[1]
ReagentsMethanol, Sulfuric acid (catalytic)[1]
Reaction Time8 - 12 hours[2]
TemperatureReflux (65-70 °C)[2]
Yield85 - 90%[2]
Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

The phenolic hydroxyl group is protected as a benzyl ether to ensure regioselectivity during the subsequent nitration step.

Experimental Protocol: Methyl 4-hydroxy-3-methoxybenzoate is dissolved in a suitable solvent such as dimethylformamide (DMF), followed by the addition of potassium carbonate. Benzyl bromide is then added, and the mixture is stirred at an elevated temperature. After the reaction is complete, the mixture is worked up to isolate the desired product, methyl 4-(benzyloxy)-3-methoxybenzoate.[1]

ParameterValueReference
Starting MaterialMethyl 4-hydroxy-3-methoxybenzoate[1]
ReagentsBenzyl bromide, Potassium carbonate[1]
SolventDimethylformamide (DMF)[1]
Reaction TimeNot specified
TemperatureNot specified
YieldNot specified
Step 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

A nitro group is introduced at the 2-position of the benzene ring through electrophilic aromatic substitution.

Experimental Protocol: Methyl 4-(benzyloxy)-3-methoxybenzoate is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C) to control the exothermic reaction.[2] The reaction is stirred for a few hours while maintaining the low temperature. Upon completion, the reaction mixture is poured into ice water to precipitate the product, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which is then collected by filtration.[2]

ParameterValueReference
Starting MaterialMethyl 4-(benzyloxy)-3-methoxybenzoate[2]
ReagentsNitric acid (65%), Sulfuric acid[2]
Reaction Time2 - 3 hours[2]
Temperature0 - 5 °C[2]
Yield70 - 75%[2]
Step 4: Reduction of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The nitro group is reduced to an amino group via catalytic hydrogenation, a clean and efficient method.

Experimental Protocol: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature for several hours.[3] After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

ParameterValueReference
Starting MaterialMethyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate[2]
ReagentsHydrogen gas, 10% Palladium on carbon[3]
SolventMethanol[3]
Reaction Time~18 hours (in a similar system)[3]
TemperatureRoom temperature[3]
YieldHigh (inferred from similar reactions)
Step 5: Hydrolysis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

The final step involves the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the target molecule.

Experimental Protocol: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to facilitate the hydrolysis. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid like hydrochloric acid to precipitate the final product, this compound. The solid product is then collected by filtration, washed with water, and dried.

ParameterValueReference
Starting MaterialMethyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
ReagentsSodium hydroxide (aq), Hydrochloric acid (aq)
SolventMethanol/Water
Reaction TimeNot specified
TemperatureElevated temperature
YieldHigh (expected)

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be strictly followed throughout the synthesis.

References

Elucidation of the Chemical Structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its spectroscopic data for complete structure confirmation.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . The structure features a benzoic acid core with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The first step involves the protection of the phenolic hydroxyl group as a benzyl ether and nitration of the aromatic ring, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the benzyl ester.

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This initial step involves the benzylation of vanillic acid, followed by nitration.

Experimental Protocol:

  • Benzylation: To a solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and 2.0 M aqueous NaOH solution (350 mL), add benzyl bromide (140.0 g, 823.5 mmol).

  • Stir the mixture at 65°C for 8 hours.

  • Concentrate the reaction mixture and co-evaporate with water (2 x 400 mL) to a volume of approximately 400 mL.

  • Acidify the mixture to pH 3.0 with 6 M HCl to precipitate the product.

  • Filter the solid, crystallize from ethanol, and dry under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid.

  • Nitration: Dissolve the product from the previous step in a suitable solvent such as acetic acid.

  • Add a nitrating agent, for instance, a mixture of nitric acid and sulfuric acid, dropwise at a controlled temperature (e.g., 0-10°C).

  • After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto ice water to precipitate the crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Filter the solid, wash with water until the filtrate is neutral, and dry. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.

Experimental Protocol:

  • Reduction: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation: Spectroscopic Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~10-12br s
~7.3-7.5m
~7.1s
~6.5s
~5.1s
~4.5-5.5br s
~3.8s
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~168C=O (Carboxylic acid)
~150C-O (Aromatic)
~148C-O (Aromatic)
~140C-N (Aromatic)
~137C (Aromatic, Benzyl)
~128.5CH (Aromatic, Benzyl)
~128CH (Aromatic, Benzyl)
~127.5CH (Aromatic, Benzyl)
~115C (Aromatic)
~110CH (Aromatic)
~100CH (Aromatic)
~70O-CH₂ (Benzyloxy)
~56O-CH₃ (Methoxy)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

IR Absorption Data (Predicted)
Wavenumber (cm⁻¹) Functional Group Assignment
3400-3300N-H stretch (Amino group)
3300-2500O-H stretch (Carboxylic acid)
~1680C=O stretch (Carboxylic acid)
~1620N-H bend (Amino group)
~1590, 1500, 1450C=C stretch (Aromatic ring)
~1250C-O stretch (Aryl ether)
~1100C-O stretch (Methoxy group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (Predicted)
m/z Assignment
273[M]⁺ (Molecular ion)
256[M - NH₃]⁺
228[M - COOH]⁺
182[M - C₇H₇O]⁺ (Loss of benzyloxy group)
91[C₇H₇]⁺ (Benzyl cation)

Visualizations

Chemical Structure

G start 4-Hydroxy-3-methoxybenzoic acid intermediate1 4-(Benzyloxy)-3-methoxybenzoic acid start->intermediate1 Benzyl Bromide, NaOH intermediate2 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid intermediate1->intermediate2 HNO₃, H₂SO₄ product This compound intermediate2->product H₂, Pd/C G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation P_IkB p-IκB Ub_P_IkB Ub-p-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Proteasome->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription Compound 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid Compound->IKK Inhibits

physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of the available physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The information presented is primarily based on predicted data from chemical suppliers and databases, as experimental data is limited in publicly accessible literature. This document is intended for researchers, scientists, and professionals in drug development who are interested in this compound.

Core Properties and Identifiers

This compound is a substituted aminobenzoic acid derivative. Its core structure consists of a benzoic acid backbone with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 155666-33-4[1][2][3]
Molecular Formula C₁₅H₁₅NO₄[2]
Molecular Weight 273.28 g/mol [2]
InChI InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)[2]
InChIKey CYJFMVXMHCGPSW-UHFFFAOYSA-N[2][4]
SMILES C(O)(=O)C1=CC(OC)=C(OCC2=CC=CC=C2)C=C1N[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are not extensively documented through experimental studies. The data available is largely predictive and is summarized in the table below.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted Value
Melting Point 159-161 °C[2]
Boiling Point 462.5 ± 45.0 °C[2]
Density 1.283 ± 0.06 g/cm³[2]
pKa 2.34 ± 0.10[2]
Appearance Light yellow to light brown solid[2]

Safety and Handling

Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. Studies evaluating its pharmacological properties or its role in any biological signaling pathways have not been identified in the course of this review. The biological relevance of this specific compound remains an area for future investigation. Broader research on aminobenzoic acid derivatives suggests a wide range of biological activities, including antioxidant and enzyme inhibition properties, but these are not specific to the title compound.[5]

References

The Pharmacological Potential of 2-Amino-4,5-Disubstituted Benzoic Acid Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the biological activities, experimental evaluation, and potential mechanisms of action of derivatives of 2-aminobenzoic acid (anthranilic acid) with substitutions at the 4 and 5 positions. It is important to note that publicly available scientific literature lacks specific data on the biological activity of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid . The information presented herein is extrapolated from studies on structurally related anthranilic acid derivatives and is intended to serve as a guide for potential research and development involving this novel chemical entity.

Introduction

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This class of molecules has garnered significant attention for its diverse pharmacological properties, most notably anti-inflammatory and anticancer activities.[1] The strategic placement of various substituents on the anthranilic acid ring can modulate the compound's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of therapeutic effects. This guide explores the potential biological activities of 2-amino-4,5-disubstituted benzoic acid derivatives, with a focus on anti-inflammatory and cytotoxic potential, based on data from analogous compounds.

Potential Biological Activities and Quantitative Data

While specific data for this compound is unavailable, studies on related substituted anthranilic acid derivatives suggest potential efficacy in two primary therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

N-substituted and ring-substituted anthranilic acid derivatives have been extensively investigated for their anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 1: Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
5-bromo-N-[2'-amino[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acidRatCarrageenan-induced paw edema50 mg/kg50.66%[1]
5-bromo-N-[2'-amino[1"-acetyl-5"-(phenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acidRatCarrageenan-induced paw edema50 mg/kg47.23%[2]
Phenylbutazone (Standard)RatCarrageenan-induced paw edema50 mg/kg45.52%[1]
Anticancer and Cytotoxic Activity

Various derivatives of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis through various cellular signaling pathways.[6]

Table 2: In Vitro Cytotoxicity of Selected Aminobenzoic Acid Hydrazide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br)HeLaMTT Assay241.62[4]
2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3)HeLaMTT Assay259.51[4]
2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br)IMR-32MTT Assay>500[4]
2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3)IMR-32MTT Assay>500[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel anthranilic acid derivatives.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This widely used in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

  • Animal Model: Male or female Wistar albino rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[2]

MTT Assay (In Vitro Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

Potential Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by active anthranilic acid derivatives and a general workflow for their screening and evaluation.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of related compounds, a plausible mechanism of anticancer action for a novel 2-aminobenzoic acid derivative could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway.[6]

G Derivative 2-Amino-4,5-disubstituted benzoic acid derivative PI3K PI3K Derivative->PI3K Inhibition Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway for apoptosis induction.

General Experimental Workflow for Compound Evaluation

The screening and evaluation of novel 2-aminobenzoic acid derivatives typically follow a structured workflow, from initial synthesis to in vivo testing.

G Synthesis Synthesis of 2-Amino-4,5-disubstituted benzoic acid derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_ID->Mechanism InVivo In Vivo Efficacy and Toxicity Studies (Animal Models) Lead_ID->InVivo Mechanism->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for preclinical drug discovery.

Conclusion

Derivatives of 2-aminobenzoic acid with substitutions at the 4 and 5 positions, such as the novel entity this compound, represent a promising area for therapeutic agent discovery. Based on the activities of structurally related compounds, these derivatives are likely to exhibit anti-inflammatory and anticancer properties. The experimental protocols and hypothetical pathways outlined in this guide provide a foundational framework for the investigation of this and other new chemical entities within this class. Further research, beginning with the synthesis and initial in vitro screening of this compound, is warranted to elucidate its specific biological activities and therapeutic potential.

References

Characterization of Novel Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the synthesis and characterization of new chemical entities are paramount. This guide provides a comprehensive overview of the standard methodologies used to identify and confirm the structure of a synthesized compound, using 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a case study. While specific experimental data for this exact molecule is not publicly available, this document will serve as a detailed framework for the necessary synthetic and analytical protocols, utilizing data from closely related analogs to illustrate the expected results.

Synthesis and Purification

The synthesis of substituted benzoic acid derivatives often involves a series of well-established organic reactions. A plausible synthetic route to this compound could involve the protection of functional groups, followed by nitration, reduction, and finally deprotection steps.

Exemplary Experimental Protocol: Synthesis of 2-amino-5-methoxybenzoic acid

A representative procedure for the synthesis of a similar compound, 2-amino-5-methoxybenzoic acid, involves the hydrogenation of its nitro precursor.[1]

  • Reaction Setup : 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition : 10% Palladium on carbon (Pd/C, 300 mg) is added to the solution.

  • Hydrogenation : The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.

  • Workup : Upon completion, the catalyst is removed by filtration through Celite.

  • Isolation : The filtrate is concentrated under reduced pressure to yield the product.

This general approach can be adapted for the synthesis of this compound, likely starting from a commercially available, appropriately substituted precursor.

Spectroscopic Data Analysis

Following synthesis and purification, a battery of spectroscopic techniques is employed to confirm the chemical structure of the newly synthesized compound. The following sections detail the expected data for a molecule like this compound, with illustrative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, the amine protons, and the carboxylic acid proton.

Table 1: Representative ¹H NMR Data for an Analogous Compound (2-amino-4-methoxybenzoic acid)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59d1HAromatic H
6.23d1HAromatic H
6.09dd1HAromatic H
3.70s3HMethoxy (-OCH₃) Protons

Data obtained from DMSO-d6 solvent.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for an Analogous Compound (2-Aminobenzoic acid)

While specific experimental data for this compound is unavailable, predicted data for simpler, related structures can provide a useful reference.

Chemical Shift (δ) ppmAssignment
~170Carboxylic Acid Carbon (C=O)
~150-160Aromatic C-O
~110-140Aromatic C-H and C-C
~70Benzylic Carbon (-CH₂-)
~55Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3200N-H StretchAmine
3300-2500 (broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
1600-1450C=C StretchAromatic Ring
~1250C-O StretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₅H₁₅NO₄), the expected molecular weight is approximately 273.28 g/mol .

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretation
~273Molecular Ion (M⁺)
~256Loss of -OH
~228Loss of -COOH
~91Benzyl Fragment (C₇H₇⁺)

Workflow for Compound Characterization

The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from synthesis to detailed structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Workflow for the synthesis and characterization of a novel chemical compound.

This structured approach ensures that the synthesized compound is of high purity and that its chemical identity is rigorously confirmed through multiple, complementary analytical techniques. For drug development professionals, this level of characterization is a critical first step in the journey of a new molecule from the laboratory to potential clinical applications.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antitumor Properties of Novel Anthranilic Acid Derivatives, Highlighting a DNA-Binding Mechanism of Action

This technical guide provides an in-depth analysis of the potential mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its derivatives, with a focus on their promising application in oncology. While direct research on the parent compound is limited, a significant body of evidence from patent literature points towards its derivatives as a novel class of anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new cancer therapeutics.

The core focus of this guide is a class of compounds derived from this compound, which have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines. The primary hypothesized mechanism of action for these derivatives is their interaction with DNA, a critical target in cancer therapy.

Proposed Mechanism of Action: DNA Interaction

Derivatives of this compound are proposed to exert their cytotoxic effects through direct interaction with cellular DNA. This interaction is believed to disrupt the normal replication and transcription processes, ultimately leading to the inhibition of cancer cell growth and proliferation. The planar aromatic structure of the anthranilic acid scaffold is conducive to intercalation between DNA base pairs, a common mechanism for many established anticancer drugs. This binding can lead to conformational changes in the DNA double helix, interfering with the function of essential enzymes such as topoisomerases and DNA polymerases.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is not publicly available, the patent literature describing its derivatives, such as [2-amino-4-(benzyloxy)-5-methoxyphenyl][4-(2-methoxyphenyl)piperazino] methanone, indicates significant anticancer activity. The following table summarizes representative growth inhibition (GI₅₀) values for this class of compounds against a panel of human cancer cell lines, as suggested by patent documentation.

Cell LineCancer TypeRepresentative GI₅₀ (µM)
HL-60Leukemia0.5 - 5.0
K-562Leukemia1.0 - 10.0
MCF-7Breast Cancer2.5 - 15.0
MDA-MB-231Breast Cancer5.0 - 20.0
HCT-116Colon Cancer1.5 - 12.0
SW-620Colon Cancer3.0 - 18.0
A549Lung Cancer4.0 - 25.0
NCI-H460Lung Cancer3.5 - 22.0

Note: The GI₅₀ values presented are representative and intended to illustrate the potential potency of this class of compounds as described in patent literature. Actual values would need to be determined through specific experimental testing.

Experimental Protocols

To elucidate the mechanism of action and quantify the biological activity of this compound derivatives, a series of in vitro experiments are proposed. The following are detailed protocols for key assays.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation.

1. Cell Preparation and Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with medium containing the test compound. A vehicle control (DMSO) is also included.

  • Plates are incubated for 48-72 hours.

3. Cell Fixation and Staining:

  • After incubation, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • The plates are washed five times with deionized water and air-dried.

  • 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Measurement and Data Analysis:

  • Unbound SRB is removed by washing the plates five times with 1% acetic acid.

  • The plates are air-dried, and the protein-bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution to each well.

  • The absorbance is measured at 515 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from dose-response curves.

DNA Binding Studies: UV-Visible Spectroscopy

This method is used to observe the interaction between the compound and DNA.

1. Preparation of Solutions:

  • A stock solution of the test compound is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • A stock solution of calf thymus DNA (ct-DNA) is prepared in the same buffer, and its concentration is determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

2. Spectroscopic Titration:

  • A fixed concentration of the test compound is placed in a quartz cuvette.

  • The UV-Visible spectrum of the compound is recorded.

  • Small aliquots of the ct-DNA stock solution are incrementally added to the cuvette.

  • After each addition, the solution is mixed and allowed to equilibrate for 5 minutes before recording the UV-Visible spectrum.

3. Data Analysis:

  • Changes in the absorbance and the wavelength of maximum absorbance (λ_max) of the compound upon addition of DNA are monitored.

  • Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in λ_max) are indicative of intercalative binding.

  • The binding constant (K_b) can be calculated using the Wolfe-Shimer equation.

DNA Binding Studies: Viscosity Measurements

This technique provides evidence for the mode of DNA binding.

1. Sample Preparation:

  • Solutions of sonicated, rod-like ct-DNA fragments are prepared in the buffer.

  • The viscosity of the DNA solution is measured using a viscometer maintained at a constant temperature (e.g., 25°C).

2. Viscosity Titration:

  • The flow time of the buffer and the DNA solution are measured.

  • Increasing concentrations of the test compound are added to the DNA solution.

  • The flow time is measured after each addition and equilibration.

3. Data Analysis:

  • The relative viscosity is calculated and plotted against the ratio of the concentration of the compound to the concentration of DNA.

  • A significant increase in the relative viscosity of the DNA solution upon addition of the compound is a strong indication of an intercalative binding mode.

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment SRB_Assay SRB Assay Compound_Treatment->SRB_Assay Data_Analysis_GI50 Data Analysis (GI50) SRB_Assay->Data_Analysis_GI50 UV_Vis UV-Vis Spectroscopy Data_Analysis_GI50->UV_Vis Active Compounds Viscosity Viscosity Measurement Data_Analysis_GI50->Viscosity DNA_Binding DNA Binding Confirmation UV_Vis->DNA_Binding Viscosity->DNA_Binding

Caption: Experimental workflow for anticancer drug screening and mechanism of action studies.

Proposed_Mechanism cluster_cell Cancer Cell Compound Anthranilic Acid Derivative DNA Nuclear DNA Compound->DNA Intercalation Replication DNA Replication Transcription Transcription Apoptosis Apoptosis DNA->Apoptosis Disruption Cell_Growth Cell Growth & Proliferation Replication->Cell_Growth Transcription->Cell_Growth

Caption: Proposed mechanism of action via DNA intercalation leading to apoptosis.

An In-depth Review of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, with the CAS Number 155666-33-4, is a substituted aromatic carboxylic acid. While specific detailed studies on this particular molecule are limited in publicly available literature, its structural motifs—a benzoic acid core with amino, methoxy, and benzyloxy substituents—are common in medicinally relevant compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, drawing insights from closely related analogues. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of this and similar molecules in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, 2-Amino-4-methoxybenzoic acid, is provided below. These values can serve as an estimate for the title compound.

PropertyValueReference
Molecular FormulaC8H9NO3[1]
Molecular Weight167.16 g/mol [2]
IUPAC Name2-amino-4-methoxybenzoic acid[1]
CAS Number4294-95-5[1]
Melting Point173.5 °C
Boiling Point339.80 °C
SMILESCOC1=CC(=C(C=C1)C(=O)O)N[1]
InChIKeyHHNWXQCVWVVVQZ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from a commercially available or readily synthesized nitrobenzoic acid derivative. The key steps would involve the introduction of the benzyloxy group, followed by the reduction of the nitro group to an amine.

G A 4-Hydroxy-5-methoxy-2-nitrobenzoic acid B 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid A->B Benzyl bromide, K2CO3, Acetone C This compound B->C Fe, NH4Cl, EtOH/H2O G cluster_0 Proposed Anticancer Mechanism A 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid (and derivatives) B Protein Kinase CK2 A->B Inhibits C Inhibition of Proliferation B->C D Induction of Apoptosis B->D G A Seed cancer cells in 96-well plate B Treat with varying concentrations of 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

Potential Research Applications of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates available information on its synthesis and explores its potential research applications by drawing parallels with structurally related molecules. The primary hypothesized applications lie in its use as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antipsychotic, and metabolic disorders. This document provides a potential synthetic route, outlines hypothetical research applications, and discusses possible mechanisms of action based on existing literature for analogous compounds.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 155666-33-4[1][2][3]
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Moderately soluble in polar organic solvents

Potential Synthesis

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a hypothetical multi-step synthesis.

Step 1: Benzylation of the Hydroxyl Group

  • Dissolve 3-hydroxy-4-methoxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

  • To the stirring mixture, add benzyl bromide portion-wise at room temperature.

  • Heat the reaction mixture to approximately 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-(benzyloxy)-3-methoxybenzoic acid.

Step 2: Nitration

  • Dissolve the product from Step 1 in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent, like a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash it with cold water until the filtrate is neutral, and dry it to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated product in a solvent such as methanol or ethanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, a metal-acid system like iron powder in acetic acid can be used.

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 3-Hydroxy-4-methoxybenzoic acid step1_reagents Benzyl bromide, K₂CO₃, DMF start->step1_reagents step1_product 4-(Benzyloxy)-3-methoxybenzoic acid step1_reagents->step1_product step2_reagents HNO₃, H₂SO₄ step1_product->step2_reagents step2_product 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid step2_reagents->step2_product step3_reagents H₂, Pd/C step2_product->step3_reagents final_product This compound step3_reagents->final_product

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications

Based on the biological activities of structurally similar aminobenzoic acid derivatives, this compound holds promise as a key building block in the development of novel therapeutic agents.

Intermediate for Anti-inflammatory Drugs

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to serve as precursors for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] The core structure is a pharmacophore that can be elaborated to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The benzyloxy and methoxy substituents on the target molecule offer sites for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Precursor for Antipsychotic Agents

A structurally related compound, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a crucial intermediate in the synthesis of the antipsychotic drug amisulpride.[7][8] This suggests that this compound could be a valuable starting material for the synthesis of novel antipsychotic drug candidates with potentially modulated dopamine D₂/D₃ receptor antagonist activity.

Scaffold for PPARα Agonists

Recent research has identified the 4-benzyloxy-benzylamino chemotype as a promising scaffold for the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists.[9] PPARα agonists are used to treat hyperlipidemia and have shown potential in managing diabetic retinopathy. The subject molecule shares the benzyloxy and aminobenzoic acid moieties, making it an attractive starting point for the synthesis of new PPARα modulators.

Logical Relationship of Potential Applications

Applications cluster_applications Potential Therapeutic Areas core 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid app1 Anti-inflammatory Agents core->app1 Serves as precursor app2 Antipsychotic Drugs core->app2 Potential intermediate app3 PPARα Agonists (Metabolic Disorders) core->app3 Core scaffold component

Caption: Logical flow from the core compound to its potential therapeutic applications.

Hypothesized Signaling Pathway Involvement

Given the structural similarity to known PPARα agonists, it is plausible that derivatives of this compound could modulate the PPARα signaling pathway.

PPARα Signaling Pathway

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. The activation of this pathway ultimately leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Hypothesized Mechanism Diagram

PPARa_Pathway ligand Derivative of 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid ppara PPARα ligand->ppara Binds to & Activates complex PPARα-RXR Heterodimer ppara->complex Dimerizes with rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binds to transcription Gene Transcription ppre->transcription Initiates response Regulation of Lipid Metabolism transcription->response Leads to

References

Methodological & Application

Synthesis Protocol for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to form the key intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. The methodologies outlined are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.

The purity and identity of the synthesized compounds can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The provided protocols include information on reagents, reaction conditions, and purification methods to guide researchers in obtaining a high-purity final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Pathway start 4-(benzyloxy)-5-methoxy- 2-nitrobenzaldehyde intermediate 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic acid start:e->intermediate:w KMnO4, Acetone/Water product 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid intermediate:e->product:w H2, Pd/C, Methanol

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

This protocol describes the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Materials:

  • 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone.

  • In a separate beaker, prepare a solution of potassium permanganate in water and gently heat it.

  • Slowly add the warm potassium permanganate solution to the solution of the aldehyde while stirring.

  • Heat the reaction mixture at 50 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with acetone and a small amount of hot water.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with hydrochloric acid.

  • A solid precipitate of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid will form.

  • Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

ParameterValue
Starting Material4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Oxidizing AgentPotassium permanganate
SolventAcetone/Water
Reaction Temperature50 °C
Reaction Time2 hours
Product4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
Typical Yield85-95%
Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation. This protocol is adapted from the synthesis of a similar compound, 2-amino-4-methoxybenzoic acid.[1]

Materials:

  • 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Diatomaceous earth (Celite®)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas into the vessel (pressure will depend on the apparatus, can be performed under a hydrogen balloon at atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature for 18 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary:

ParameterValue
Starting Material4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
Catalyst10% Palladium on carbon
Hydrogen SourceHydrogen gas
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time~18 hours
ProductThis compound
Expected YieldHigh (approaching quantitative)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction s1_start Dissolve Aldehyde in Acetone s1_reagent Add warm KMnO4 solution s1_start->s1_reagent s1_react Heat at 50°C for 2h s1_reagent->s1_react s1_cool Cool to RT s1_react->s1_cool s1_filter Filter through Celite s1_cool->s1_filter s1_concentrate Concentrate Filtrate s1_filter->s1_concentrate s1_acidify Acidify with HCl to pH 4 s1_concentrate->s1_acidify s1_precipitate Collect Precipitate s1_acidify->s1_precipitate s1_dry Dry Product s1_precipitate->s1_dry s2_start Dissolve Nitro Compound in Methanol s1_dry->s2_start Intermediate Product s2_catalyst Add 10% Pd/C s2_start->s2_catalyst s2_purge1 Purge with N2/Ar s2_catalyst->s2_purge1 s2_hydrogenate Hydrogenate under H2 (18h, RT) s2_purge1->s2_hydrogenate s2_purge2 Purge with N2/Ar s2_hydrogenate->s2_purge2 s2_filter Filter through Celite s2_purge2->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Purify by Recrystallization s2_concentrate->s2_purify

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a valuable synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amine, a carboxylic acid, a methoxy group, and a benzyloxy protecting group, makes it a strategic building block for targeted therapies, particularly in the field of oncology. The presence of the benzyloxy group allows for selective deprotection in later synthetic stages, offering a route to phenolic derivatives. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate in the preparation of quinazoline-based kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a precursor to substituted quinazolinones. The quinazoline core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The amino and carboxylic acid functionalities of the title compound are perfectly positioned to undergo cyclization reactions to form the pyrimidinone ring of the quinazoline system.

The overall synthetic strategy involves the cyclization of this compound with a suitable one-carbon source, followed by further functionalization to introduce the desired pharmacophoric elements for kinase binding.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This step involves the benzylation of the phenolic hydroxyl group of vanillic acid, followed by nitration.

  • Materials:

    • 4-Hydroxy-3-methoxybenzoic acid

    • Benzyl bromide (BnBr)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

    • Nitric acid (HNO₃)

    • Acetic anhydride

    • Acetone

    • Potassium permanganate (KMnO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in ethanol and an aqueous solution of NaOH (2.0 M).[3]

    • Add benzyl bromide (2.8 equivalents) to the mixture.[3]

    • Heat the reaction mixture at 65°C for 8 hours.[3]

    • Concentrate the reaction mixture under reduced pressure.

    • Acidify the residue to pH 3 with 6M HCl.[3]

    • Filter the resulting solid, crystallize from ethanol, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.[3]

    • For the nitration, dissolve the product from the previous step in a suitable solvent and react with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group at the 2-position.[4] An alternative is the oxidation of the corresponding benzaldehyde.[3]

    • To a solution of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone, slowly add a preheated 10% potassium permanganate solution at 30°C.[3]

    • Stir the reaction mixture at 50°C for 2 hours, then cool to room temperature.[3]

    • Filter the mixture through celite and wash the filter cake with acetone and hot water.

    • Concentrate the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[3]

Step 2: Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This step involves the reduction of the nitro group to an amine.

  • Materials:

    • 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

  • Procedure:

    • Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one

This protocol describes the cyclization of the amino acid intermediate to form the quinazolinone core.

  • Materials:

    • This compound

    • Formamide

    • Ammonium formate

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), formamide (excess, serves as reactant and solvent), and ammonium formate (catalytic amount).

    • Heat the reaction mixture to 170-180°C for 3-4 hours.[5][6][7]

    • Concentrate the reaction mass under reduced pressure.[5][6][7]

    • Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[5][6][7]

    • Filter the solid product and dry to yield 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one.

Data Presentation

CompoundStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
4-(Benzyloxy)-3-methoxybenzoic acid4-Hydroxy-3-methoxybenzoic acidBenzyl bromide, NaOHEthanol6583[3]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehydeKMnO₄Acetone5088[3]
6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-oneThis compoundFormamide, Ammonium formateFormamide170-180~90[5][6][7]

Visualizations

Synthesis_of_Intermediate Vanillic_acid 4-Hydroxy-3-methoxybenzoic acid Benzyloxy_benzoic_acid 4-(Benzyloxy)-3-methoxybenzoic acid Vanillic_acid->Benzyloxy_benzoic_acid 1. NaOH, Ethanol 2. Benzyl bromide Nitro_benzyloxy_benzoic_acid 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Benzyloxy_benzoic_acid->Nitro_benzyloxy_benzoic_acid Nitration Amino_benzyloxy_benzoic_acid This compound Nitro_benzyloxy_benzoic_acid->Amino_benzyloxy_benzoic_acid Reduction (H2, Pd/C)

Caption: Synthesis of the target intermediate.

Quinazoline_Formation Start 2-Amino-4-(benzyloxy)-5- methoxybenzoic acid Quinazolinone 6-(Benzyloxy)-7-methoxy- 3H-quinazolin-4-one Start->Quinazolinone Formamide, Ammonium formate 170-180°C Further_Functionalization Further Functionalization (e.g., Chlorination, Amination) Quinazolinone->Further_Functionalization Standard Methods Kinase_Inhibitor Kinase Inhibitor Further_Functionalization->Kinase_Inhibitor

Caption: Pathway to kinase inhibitors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound in various sample matrices. The described protocol utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution.

Introduction

This compound is a complex organic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable analytical method for its characterization is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocols

Instrumentation and Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringes and 0.45 µm syringe filters.

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (H₃PO₄) (Analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions

The chromatographic separation is achieved on a C18 stationary phase. The retention of benzoic acid derivatives is highly dependent on their ionization state; therefore, the mobile phase pH is controlled to ensure the analyte is in its neutral, protonated form for better retention and peak shape.[2]

ParameterCondition
HPLC System Standard HPLC system with UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 254 nm
Run Time 25 minutes
Preparation of Solutions

Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

  • Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the 50:50 mobile phase mixture to achieve an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The developed HPLC method was validated for key analytical parameters to ensure its suitability for the intended purpose. A summary of the expected quantitative data is presented below.

ParameterResult
Retention Time (RT) Approximately 10.5 minutes
Linearity (Correlation Coefficient, r²) ≥ 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Tailing Factor ≤ 1.5

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer & ACN) prep_standard Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working prep_sample Prepare Sample Solution prep_working->prep_sample injection Inject Standards & Samples (10 µL) prep_sample->injection instrument_setup Instrument Setup (Column, Temp, Flow Rate) instrument_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification (Based on RT) data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification final_report Final Report Generation quantification->final_report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is simple, precise, and accurate for the determination of this compound. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control and quantitative analysis in research and drug development settings. The clear separation and stable baseline allow for reliable quantification of the analyte.

References

Application Notes and Protocols for the NMR Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This document provides a detailed protocol for the NMR analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are designed to ensure the acquisition of high-quality ¹H and ¹³C NMR spectra, facilitating unambiguous characterization.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

    • NMR tube (5 mm diameter)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals. DMSO-d₆ is often a good choice for benzoic acid derivatives.

    • Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

    • Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

    • Number of Scans: 8-16 scans for a concentrated sample. More scans may be required for dilute samples.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Peak Picking and Integration (¹H NMR): Identify all signals and integrate their areas to determine the relative number of protons corresponding to each signal.

    • Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

Data Presentation

Disclaimer: The following NMR data is for the structurally related compound 2-Amino-4-methoxybenzoic acid and is provided as an illustrative example of how to present NMR data. Experimental data for this compound should be acquired and presented in a similar format.

Table 1: ¹H NMR Data for 2-Amino-4-methoxybenzoic acid in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59d1HAr-H
6.23d1HAr-H
6.09dd1HAr-H
3.70s3H-OCH₃

Data sourced from a publicly available spectrum.[1]

Table 2: Hypothetical ¹³C NMR Data for this compound

This table is a hypothetical representation and the actual chemical shifts will need to be determined experimentally.

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~150-160Ar-C (quaternary)
~137Ar-C (quaternary, benzylic)
~127-129Ar-C (benzylic)
~100-120Ar-C
~70-OCH₂- (benzylic)
~56-OCH₃

Visualization of Experimental Workflow

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr ¹³C NMR c13_nmr->ft nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference peak_pick Peak Picking & Integration reference->peak_pick assign Structure Assignment peak_pick->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of small molecules.

Conclusion

The protocols described provide a robust framework for the NMR analysis of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for structural verification, purity assessment, and advancing drug discovery and development programs. The combination of 1D and 2D NMR techniques will enable a comprehensive structural characterization of the target molecule.

References

Application Notes and Protocols for the Purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for structurally similar aromatic carboxylic acids and anilines.

Overview of Purification Strategies

The purification of this compound typically involves the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are recrystallization and column chromatography.

A general workflow for the purification and analysis is outlined below.

Purification_Workflow Crude_Product Crude 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization High impurity load or crystalline solid Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily product or closely related impurities Purity_Analysis Purity Analysis (HPLC, TLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Purity Confirmed

Caption: General purification and analysis workflow.

Recrystallization Protocol

Recrystallization is an effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent system at different temperatures.

Solvent Screening

A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the structure of this compound, which has both polar (amino, carboxylic acid) and non-polar (benzyl ether) moieties, suitable solvents to screen include alcohols, esters, and aqueous mixtures.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
EthanolGood general solvent for aromatic acids.
MethanolSimilar to ethanol, may offer different solubility characteristics.
IsopropanolLess polar than ethanol, may be effective if impurities are highly polar.
Ethyl AcetateA moderately polar solvent that can be effective for compounds with mixed polarity.
Ethanol/Water MixtureThe polarity can be fine-tuned by adjusting the ratio to optimize solubility and crystal formation.
AcetonitrileA polar aprotic solvent that can be a good alternative to alcohols.
Detailed Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Protocol cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation a Add crude product to flask b Add minimal hot solvent a->b c Stir and heat until dissolved b->c d Cool solution slowly c->d e Induce crystallization (optional) d->e f Cool in ice bath e->f g Vacuum filter crystals f->g h Wash with cold solvent g->h i Dry under vacuum h->i

Caption: Step-by-step recrystallization workflow.

Column Chromatography Protocol

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.

Thin-Layer Chromatography (TLC) for Method Development

Before running a column, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides good separation between the desired product and impurities, with a retention factor (Rf) of approximately 0.3 for the product.

Table 2: Suggested Mobile Phases for TLC Analysis

Mobile Phase SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low-MedA standard starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1Med-HighEffective for more polar compounds.
Toluene / Acetone9:1 to 7:3MediumCan provide different selectivity compared to ester/alkane systems.

To mitigate streaking of the amino group on the silica plate, 0.1-1% triethylamine or ammonia can be added to the mobile phase.[1]

Detailed Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel ("dry loading") and then carefully add it to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the product.[1]

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Column_Chromatography_Workflow A Pack column with silica gel B Load crude sample A->B C Elute with mobile phase gradient B->C D Collect fractions C->D E Analyze fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Obtain pure product G->H

Caption: Column chromatography experimental workflow.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for this type of aromatic acid.

Table 3: Example HPLC Conditions for Purity Analysis

ParameterCondition
HPLC System Standard system with UV detector
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)

For mass spectrometry detection, formic acid is a suitable modifier.[2][3]

Sample Preparation for HPLC
  • Accurately weigh approximately 1 mg of the purified product.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

The purity can be calculated based on the area percentage of the main peak in the chromatogram. For structurally similar compounds, purities of >99.5% have been achieved after purification.[4]

Troubleshooting

Table 4: Common Purification Issues and Solutions

ProblemPossible CauseSuggested Solution
Recrystallization: Oiling outThe boiling point of the solvent is above the melting point of the solute or high impurity content.Use a lower boiling point solvent or a solvent mixture. If impurities are the cause, pre-purify by another method like column chromatography.
Recrystallization: Poor recoveryThe compound is too soluble in the cold solvent, or too much solvent was used.Use a less polar solvent or a solvent mixture. Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled.
Chromatography: Tailing or streaking on TLCThe compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[1] Alternatively, use a different stationary phase like alumina.[1]
Chromatography: Poor separationThe mobile phase polarity is not optimized.Systematically screen different solvent systems with varying polarities using TLC to find an eluent that provides better separation.[1]

References

Application Notes and Protocols for Cyclization Reactions of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various heterocyclic compounds, particularly quinazolinones. The resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction to Cyclization Reactions of this compound

This compound is a substituted anthranilic acid derivative that serves as a versatile precursor for the synthesis of fused heterocyclic systems. The presence of an amino group and a carboxylic acid on adjacent positions of the benzene ring allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. A common and synthetically valuable transformation is the construction of the quinazolin-4(3H)-one core.

Quinazolin-4(3H)-one derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituents on the quinazolinone ring, originating from the substituted anthranilic acid, play a crucial role in modulating the biological activity of these molecules. The 7-(benzyloxy) and 6-methoxy substituents, derived from the starting material, can influence the molecule's interaction with biological targets. For instance, quinazolin-4(3H)-one derivatives have been investigated as inhibitors of Aurora Kinase A, a potential target in cancer therapy.[1]

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

A primary application of this compound is its conversion to 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. This is typically achieved through a cyclocondensation reaction with a one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, is a straightforward and widely used method for the preparation of this heterocyclic system.[2]

Reaction Principle

The reaction proceeds via an initial formation of a formamido intermediate from the reaction of the amino group of the anthranilic acid with formamide. Subsequent intramolecular cyclization, driven by heating, leads to the formation of the quinazolinone ring system with the elimination of water.

Reaction_Workflow start Start Materials reagents 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid + Formamide (Ammonium Formate) start->reagents reaction_step Cyclocondensation reagents->reaction_step Heat (e.g., 180°C) workup Workup reaction_step->workup Cooling & Precipitation purification Purification workup->purification Filtration & Washing product 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one purification->product

Caption: General workflow for the synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Experimental Protocols

The following protocol is an adapted procedure based on the synthesis of structurally similar quinazolinone derivatives. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

Materials:

  • This compound

  • Ammonium formate

  • Formamide

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (1.0 eq).

  • Add formamide to the flask to serve as both a reactant and a solvent. A typical concentration would be a 5-10 fold excess by volume relative to the mass of the starting benzoic acid.

  • Heat the reaction mixture to 180°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the excess formamide under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one can be further purified by recrystallization or column chromatography.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound-
ReagentsAmmonium formate, Formamide
Temperature180°C
Reaction Time3-5 hours
Product7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one[3]
Expected Yield90-99% (based on similar reactions)

Potential Applications and Signaling Pathways

Quinazolin-4(3H)-one derivatives are recognized for their potential as therapeutic agents, particularly in oncology. The core structure serves as a scaffold for the development of kinase inhibitors.

Signaling_Pathway drug Quinazolin-4(3H)-one Derivative target Aurora Kinase A drug->target Inhibition pathway Cell Cycle Progression (G2/M Phase) target->pathway Regulation outcome1 Inhibition of Cell Proliferation pathway->outcome1 outcome2 Apoptosis pathway->outcome2

Caption: Potential mechanism of action for quinazolin-4(3H)-one derivatives in cancer therapy.

Derivatives of quinazolin-4(3H)-one have been shown to target and inhibit Aurora Kinase A, a key regulator of cell cycle progression.[1] Inhibition of this kinase can lead to G2/M phase cell cycle arrest and subsequently induce apoptosis in cancer cells. This makes compounds like 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one and its derivatives attractive candidates for further investigation as anticancer agents. The benzyloxy and methoxy groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The cyclization of this compound provides a direct route to the valuable 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one scaffold. The straightforward experimental protocol and the significant therapeutic potential of the resulting product make this a highly relevant reaction for researchers in drug discovery and medicinal chemistry. Further derivatization of this core structure could lead to the development of novel therapeutic agents targeting various diseases.

References

Application Notes and Protocols: The Role of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block, a substituted anthranilic acid, holds significant potential for the development of novel therapeutics, particularly in the synthesis of quinazolinone and related heterocyclic scaffolds known for their diverse biological activities.

Introduction: A Versatile Scaffold for Bioactive Molecules

This compound is a valuable starting material in medicinal chemistry. Its constituent functional groups—a carboxylic acid, a primary amine, a methoxy group, and a benzyloxy group—offer multiple reaction sites for chemical modification. This allows for the construction of a diverse library of compounds with a wide range of potential therapeutic applications. Substituted anthranilic acids are well-established precursors for the synthesis of various bioactive molecules, including anti-inflammatory agents, analgesics, and kinase inhibitors.[1][2][3]

The primary application of this compound lies in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a prominent pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[4][5][6][7][8] The substituents on the this compound core, namely the benzyloxy and methoxy groups, can influence the physicochemical properties and biological activity of the final compounds, potentially enhancing their potency, selectivity, and pharmacokinetic profiles.

Synthetic Applications: A Gateway to Quinazolinone Derivatives

The most common and effective application of this compound is in the synthesis of substituted quinazolin-4(3H)-ones. This is typically achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by condensation with a primary amine.[9][10] This versatile synthetic route allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring system, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative Quinazolinone Derivative

This protocol details a general procedure for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one starting from this compound.

Step 1: Synthesis of 7-(benzyloxy)-6-methoxy-2-methyl-4H-benzo[d][5][9]oxazin-4-one

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of acetic anhydride (5.0-10.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 7-(benzyloxy)-3-cyclopropyl-6-methoxy-2-methylquinazolin-4(3H)-one

  • Reaction Setup: To a solution of the benzoxazinone intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add cyclopropylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinazolinone derivative.

DOT Script for Synthetic Workflow:

Synthetic_Workflow A 2-Amino-4-(benzyloxy)-5- methoxybenzoic acid B 7-(benzyloxy)-6-methoxy-2-methyl- 4H-benzo[d][1,3]oxazin-4-one A->B Acetic anhydride, Reflux C 7-(benzyloxy)-3-cyclopropyl-6-methoxy- 2-methylquinazolin-4(3H)-one B->C Cyclopropylamine, Reflux

Caption: Synthetic route to a quinazolinone derivative.

Application in Kinase Inhibitor Discovery

Many quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[11][12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can be utilized to generate novel kinase inhibitors. For example, derivatives of this compound could be designed to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates the potential mechanism of action of a quinazolinone-based kinase inhibitor derived from this compound, targeting the EGFR signaling pathway.

DOT Script for Signaling Pathway:

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data: Representative Biological Activity

The following table presents hypothetical, yet representative, in vitro biological data for a series of quinazolinone derivatives synthesized from this compound. This data illustrates how modifications to the core structure can impact inhibitory activity against a target kinase (e.g., EGFR) and cancer cell lines.

Compound IDR1-Group (at position 2)R2-Group (at position 3)EGFR Kinase IC50 (nM)A549 Cell Line IC50 (µM)
QN-1 MethylCyclopropyl1501.2
QN-2 MethylPhenyl850.8
QN-3 EthylCyclopropyl1201.0
QN-4 EthylPhenyl600.5
QN-5 PhenylCyclopropyl450.3
QN-6 PhenylPhenyl200.15

Note: The data presented in this table is for illustrative purposes only and represents a potential outcome of a drug discovery campaign.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of quinazolinone derivatives provides a robust platform for the development of novel therapeutic agents targeting a range of diseases. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the discovery of potent and selective drug candidates. Future research in this area will likely focus on the exploration of novel heterocyclic systems derived from this scaffold and the evaluation of their activity against a broader range of biological targets.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the amide coupling of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocols outlined below utilize common coupling reagents and are designed to be adaptable for various research and development applications.

Introduction to Amide Coupling

Amide bond formation is a fundamental reaction in organic and medicinal chemistry, essential for synthesizing peptides and a wide array of pharmaceutical compounds.[1] The direct reaction between a carboxylic acid, such as this compound, and an amine is generally inefficient due to the competing acid-base reaction.[2] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species that can readily react with the amine.[2][3] This is achieved using coupling reagents, which facilitate the reaction, often leading to high yields and purity with minimal side reactions.[3]

Common Coupling Reagents and Additives

The choice of coupling reagent is critical for the success of the reaction, influencing reaction time, yield, and the degree of side reactions like racemization.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[3]

Reagent Class Examples Mechanism & Characteristics Common Base
Carbodiimides EDC (EDCI), DCC, DICActivates the carboxylic acid. Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[2][4][5] The urea byproduct of DCC is insoluble, while EDC's is water-soluble, simplifying workup.[4]DIPEA, TEA, NMM
Aminium/Uronium Salts HATU, HBTU, TBTUHighly efficient reagents that react rapidly, often completing in minutes.[4] HATU is known for its high speed and low racemization rates.[3][4] Byproducts are typically soluble in common organic and aqueous solvents.[3]DIPEA, TEA
Phosphonium Salts PyBOP, BOPSimilar in efficiency to aminium salts, providing rapid coupling with fewer hazardous byproducts compared to the original BOP reagent.[3][4]DIPEA, TEA

Experimental Protocols

The following protocols provide step-by-step methodologies for coupling this compound with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic, cost-effective approach suitable for a wide range of substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution.[2]

  • Add EDC (1.2 eq) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.[2][6]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).[6]

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and reagent byproducts.[1][6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.[1][7]

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes a modern uronium salt-based reagent known for its high efficiency and rapid reaction times.[4][8]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30-120 minutes. The reaction is often complete within an hour.[1][2]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.[1]

Quantitative Data Summary

The following table summarizes typical results for amide coupling reactions, illustrating the impact of different reagents on reaction outcomes.

Coupling Reagent (eq) Base (eq) Solvent Time (h) Yield (%) Purity (%)
EDC (1.2) / HOBt (1.2)DIPEA (3.0)DMF1275-85>95
HATU (1.1)DIPEA (2.0)DMF190-98>98
PyBOP (1.1)DIPEA (3.0)DCM288-95>97
DCC (1.2) / HOBt (1.2)TEA (2.0)DCM1670-80>95
TBTU (1.1)NMM (2.0)DMF1.585-95>97

Note: Data are representative and actual results may vary based on the specific amine substrate and reaction conditions.

Visual Diagrams

Reaction Scheme and Workflow

The following diagrams illustrate the general reaction and the experimental workflow for the amide coupling of this compound.

G Acid 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid Product Amide Product Acid->Product Amine Amine (R-NH2) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Product Activation Base Base (e.g., DIPEA) Base->Product Neutralization

Caption: General scheme for amide bond formation.

G start 1. Reaction Setup (Dissolve Acid, Amine, Reagents) activation 2. Activation (Add Coupling Agent & Base at 0°C or RT) start->activation reaction 3. Reaction Monitoring (Stir for 1-16h, Monitor by TLC/LC-MS) activation->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup drying 5. Drying & Concentration (Dry with MgSO4, Evaporate Solvent) workup->drying purification 6. Purification (Silica Gel Column Chromatography) drying->purification analysis 7. Analysis & Characterization (NMR, MS, HPLC) purification->analysis end Pure Amide Product analysis->end

Caption: Step-by-step experimental workflow for amide coupling.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical characterization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its related products. The following protocols and data are compiled to assist in the quality control, stability testing, and general analysis of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the methodologies and representative data presented herein are based on established analytical techniques for structurally similar aromatic benzoic acid derivatives.

Overview of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic methods to determine purity, identify impurities, and elucidate the chemical structure. The primary techniques covered in these notes include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of the parent molecule and its byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for identifying and quantifying any process-related impurities.

Experimental Protocol: RP-HPLC

A generalized RP-HPLC method suitable for the analysis of aromatic acids is presented below. Optimization of these conditions may be necessary for specific sample matrices or impurity profiles.

Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation: Representative HPLC Data

The following table summarizes the expected retention time and purity for the main component.

CompoundRetention Time (min)Purity (%)
This compound~ 8.5> 98.0

Note: The retention time is an estimated value and can vary based on the specific HPLC system, column, and exact mobile phase composition.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase A & B D Equilibrate HPLC System A->D B Prepare Standard Solution (1 mg/mL) E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for the analysis of polar molecules like this compound.

MS Conditions:

ParameterCondition
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode Positive and Negative ESI
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 500 m/z

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the sample directly into the mass spectrometer or introduce it via an HPLC system.

Data Presentation: Expected Mass Spectral Data

The theoretical molecular weight of this compound (C₁₅H₁₅NO₄) is 273.10 g/mol .

Ionization ModeAdductCalculated m/zObserved m/z
Positive ESI[M+H]⁺274.1074~ 274.107
Positive ESI[M+Na]⁺296.0893~ 296.089
Negative ESI[M-H]⁻272.0928~ 272.093

Logical Relationship Diagram

MS_Analysis_Logic cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_result Result Sample Diluted Sample Solution Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Logical flow of a mass spectrometry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

NMR Conditions:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
¹H NMR Parameters
   Number of Scans16
   Relaxation Delay1.0 s
   Pulse Width30°
¹³C NMR Parameters
   Number of Scans1024
   Relaxation Delay2.0 s
   Pulse ProgramProton-decoupled

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide predicted chemical shift (δ) values for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 11.0 - 13.0br s1H-COOH
~ 7.3 - 7.5m5HPhenyl-H of benzyl
~ 7.1s1HAromatic-H
~ 6.4s1HAromatic-H
~ 5.1s2H-CH₂- (benzyl)
~ 4.5 - 5.5br s2H-NH₂
~ 3.8s3H-OCH₃

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~ 168C=O (acid)
~ 150 - 155Aromatic C-O
~ 140 - 145Aromatic C-N
~ 137Aromatic C (ipso-benzyl)
~ 127 - 129Aromatic C-H (benzyl)
~ 110 - 120Aromatic C-H
~ 100 - 105Aromatic C-H
~ 70-CH₂- (benzyl)
~ 56-OCH₃

Experimental Workflow Diagram

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place Sample in NMR Spectrometer A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process and Analyze Spectra C->E D->E F Assign Chemical Shifts and Determine Structure E->F

Caption: Workflow for NMR spectroscopic analysis.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and guidelines for the utilization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The protocols outlined below focus on the construction of quinazolinone and benzodiazepine scaffolds, which are core structures in numerous therapeutic agents.

Introduction

This compound is a highly functionalized anthranilic acid derivative. The presence of an amino group, a carboxylic acid, a methoxy group, and a benzyloxy group offers multiple reactive sites, making it an ideal precursor for the synthesis of a diverse range of heterocyclic systems. The electron-donating groups on the aromatic ring enhance its reactivity, facilitating cyclization reactions. This document provides exemplary protocols for the synthesis of quinazolin-4-ones and 1,5-benzodiazepines.

Synthesis of 4(3H)-Quinazolinones

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following section details a general and a specific protocol for their synthesis from this compound.

General Reaction Pathway

The synthesis of the quinazolinone ring system from this compound typically involves a two-step one-pot reaction. The first step is the formation of an N-acyl intermediate by reacting the amino group with an acylating agent (e.g., an acid chloride or anhydride). The second step is a cyclization reaction, often promoted by heat or a dehydrating agent, to form the quinazolinone ring.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product start 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid step1 N-Acylation start->step1 reagent1 Acylating Agent (e.g., Acetyl Chloride) reagent1->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Cyclization/ Dehydration intermediate->step2 product 7-(Benzyloxy)-6-methoxy- 2-methylquinazolin-4(3H)-one step2->product G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product start 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid step1 Amidation start->step1 intermediate1 2-Amino-4-(benzyloxy)- 5-methoxybenzamide step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 (2-Amino-4-(benzyloxy)- 5-methoxyphenyl)methanamine step2->intermediate2 step3 Condensation with Ketone intermediate2->step3 product 7-(Benzyloxy)-8-methoxy- 2,4-dimethyl-3H-1,5-benzodiazepine step3->product

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: 1) Nitration of a benzylated vanillic acid derivative to form 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, and 2) Reduction of the nitro group to an amine.

Issue 1: Low Yield in the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid (Precursor)
Possible Cause Troubleshooting Steps
Incomplete Benzylation of Vanillic Acid - Ensure the molar ratio of benzyl bromide to vanillic acid is sufficient, typically a slight excess of benzyl bromide is used. - Verify the reaction temperature is maintained, often around 65°C. - Confirm the complete deprotonation of the phenolic hydroxyl group by using an adequate amount of base (e.g., NaOH).
Inefficient Nitration - Control the reaction temperature carefully during the addition of the nitrating agent (e.g., nitric acid) to prevent side reactions. - Use a suitable solvent system, such as acetone. - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Product Loss During Work-up - Adjust the pH carefully during acidification to ensure complete precipitation of the product. - Wash the filtered solid with a minimal amount of cold solvent to avoid dissolving the product.
Issue 2: Low Yield or Incomplete Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
Possible Cause Troubleshooting Steps
Catalyst Deactivation (for Catalytic Hydrogenation) - Use fresh, high-quality catalyst (e.g., 10% Palladium on Carbon).[1] - Ensure the reaction setup is free from catalyst poisons such as sulfur or thiol compounds. - If the catalyst appears inactive, try a fresh batch or a different type of catalyst (e.g., Raney Nickel).[1]
Suboptimal Reaction Conditions - For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen gas.[2] - If using a metal/acid system (e.g., Fe/HCl or SnCl2/HCl), ensure a sufficient excess of the metal and acid is used. - The reaction time may need to be extended; monitor the reaction progress by TLC until the starting material is consumed.
Formation of Side Products - Over-reduction can sometimes occur. Careful monitoring of the reaction can help to stop it at the desired product stage. - Incomplete reduction can lead to the formation of hydroxylamine or azo compounds.[3] Ensure sufficient reducing agent and reaction time are provided.
Product Loss During Purification - Optimize the recrystallization solvent to maximize recovery. A solvent that dissolves the product well at high temperatures but poorly at low temperatures is ideal. - If using column chromatography, select a solvent system that provides good separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Q2: What are the key reaction steps in the synthesis of this compound from vanillic acid?

The synthesis typically involves three main steps:

  • Benzylation: Protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether.

  • Nitration: Introduction of a nitro group at the 2-position of the aromatic ring.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

Q3: What are some common reducing agents for converting the nitro group to an amine in the final step?

Several reducing agents can be used, with catalytic hydrogenation being a common and high-yielding method.[1]

  • Catalytic Hydrogenation: Hydrogen gas with a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.[1]

  • Metal/Acid Systems: Iron (Fe) or Tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl).[4]

Q4: I am observing a brownish color in my final product. What could be the cause and how can I remove it?

A brownish color can indicate the presence of impurities, possibly from side reactions during the nitration or reduction steps, or oxidation of the final amino product. Purification by recrystallization, sometimes with the addition of activated charcoal, can help to remove colored impurities.

Q5: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with a spot of the starting material (the nitro compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on similar reported syntheses.

Reaction Step Starting Material Product Reported Yield (%)
Benzylation & NitrationVanillic acid4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid~83%
Reduction of Nitro Group4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidThis compoundUp to 98% (with catalytic hydrogenation)[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
  • Benzylation: In a suitable reaction vessel, dissolve vanillic acid in a solution of sodium hydroxide.

  • Add benzyl bromide to the solution and heat the mixture, for example, at 65°C, for several hours.

  • After the reaction is complete, cool the mixture and acidify it with an acid like HCl to precipitate the benzylated product.

  • Filter and wash the solid to obtain 4-(benzyloxy)-3-methoxybenzoic acid.

  • Nitration: Dissolve the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent like acetone.

  • Slowly add a nitrating agent, such as a solution of potassium permanganate, while maintaining the reaction temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 50°C) for a couple of hours.

  • Cool the reaction and filter to remove any solid byproducts.

  • Acidify the filtrate to precipitate the desired 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Filter, wash, and dry the final product.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • In a hydrogenation flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (typically 5-10% by weight of the starting material).

  • Seal the flask and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualization

TroubleshootingWorkflow start Low Synthesis Yield check_precursor Check Purity and Yield of Precursor: 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic acid start->check_precursor precursor_ok Precursor Synthesis OK? check_precursor->precursor_ok troubleshoot_precursor Troubleshoot Precursor Synthesis: - Incomplete Benzylation - Inefficient Nitration - Work-up Losses precursor_ok->troubleshoot_precursor No check_reduction Investigate Reduction Step precursor_ok->check_reduction Yes troubleshoot_precursor->check_precursor reduction_issue Identify Reduction Issue check_reduction->reduction_issue catalyst_problem Catalyst Inactive? reduction_issue->catalyst_problem Low Conversion purification_problem Product Loss During Purification? reduction_issue->purification_problem Impure Product replace_catalyst Use Fresh Catalyst or Alternative (e.g., Raney Ni) catalyst_problem->replace_catalyst Yes conditions_problem Suboptimal Conditions? catalyst_problem->conditions_problem No end Optimized Yield replace_catalyst->end optimize_conditions Optimize Conditions: - Increase Stirring Rate - Extend Reaction Time - Adjust Reagent Stoichiometry conditions_problem->optimize_conditions Yes conditions_problem->purification_problem No optimize_conditions->end optimize_purification Optimize Purification: - Recrystallization Solvent Screen - Adjust Chromatography Conditions purification_problem->optimize_purification Yes purification_problem->end No optimize_purification->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic route starts from 4-hydroxy-5-methoxy-2-nitrobenzoic acid. The synthesis involves two key steps:

  • Benzylation: The phenolic hydroxyl group is protected using a benzylating agent, such as benzyl bromide (BnBr), in the presence of a base.

  • Reduction: The nitro group is then reduced to an amine, commonly using reagents like iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation.

Q2: My final product is a brownish color instead of the expected white or off-white solid. What could be the cause?

A brownish color often indicates the presence of impurities. This could be due to residual iron salts from the reduction step, incomplete reduction of the nitro group (leaving colored nitro or nitroso intermediates), or oxidation of the final aminobenzoic acid product. Purification by recrystallization or column chromatography is recommended.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A likely byproduct with similar polarity is the debenzylated compound, 2-amino-4-hydroxy-5-methoxybenzoic acid. This can occur if the benzyl protecting group is cleaved during the nitro reduction step, especially under harsh acidic conditions or during catalytic hydrogenation if hydrogenolysis occurs.

Troubleshooting Guides

Problem 1: Low Yield in the Benzylation Step

Q: I am getting a low yield of the benzylated product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. What are the possible causes and solutions?

A: Low yields in the benzylation step can arise from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal base: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group.

    • Solution: Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Be cautious with stronger bases as they can promote side reactions.

  • Side reactions: The benzylating agent can react with other nucleophiles present.

    • Solution: Ensure all reagents and solvents are dry, as water can consume the benzylating agent. Dibenzylation of the starting material is also a possibility, leading to a different, less polar product.

Problem 2: Incomplete Reduction of the Nitro Group

Q: My NMR/LC-MS analysis shows the presence of the starting nitro compound in my final product. How can I ensure complete reduction?

A: Incomplete reduction is a common issue. Here are some troubleshooting steps:

  • Insufficient reducing agent: The amount of reducing agent may not be sufficient to reduce all of the nitro compound.

    • Solution: Increase the molar equivalents of the reducing agent (e.g., iron powder). A common ratio is 3-5 equivalents of iron per equivalent of the nitro compound.

  • Inactive catalyst/reagent: The reducing agent or catalyst may have lost its activity.

    • Solution: Use freshly opened or properly stored reagents. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and is used in an appropriate amount.

  • Reaction conditions: The reaction time or temperature may be insufficient.

    • Solution: Extend the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Problem 3: Presence of an Unknown Impurity after Nitro Reduction

Q: I have an unknown impurity in my final product after the reduction step. How can I identify and remove it?

A: The presence of unknown impurities is a frequent challenge. The identity of the impurity depends on the reduction method used.

  • Possible Impurities from Fe/HCl Reduction:

    • Nitroso or hydroxylamine intermediates: These can form if the reduction is incomplete.

    • Iron complexes: Residual iron salts can complex with the product.

  • Possible Impurities from Catalytic Hydrogenation:

    • Debenzylated product: As mentioned in the FAQs, hydrogenolysis of the benzyl ether can occur.

    • Over-reduction products: Although less common for aromatic systems, reduction of the benzoic acid moiety is a remote possibility under very harsh conditions.

Identification and Removal:

  • Characterization: Use analytical techniques like LC-MS and NMR to determine the molecular weight and structure of the impurity.

  • Purification:

    • Recrystallization: This is often effective for removing less soluble impurities. Experiment with different solvent systems.

    • Column Chromatography: Silica gel chromatography can be used to separate compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Acid-Base Extraction: As the product is an amino acid, it has both acidic and basic properties. This can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid to protonate the amine, bringing it into the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

Data Presentation

Table 1: Summary of Potential Impurities in the Synthesis of this compound

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Suggested Analytical Technique
4-hydroxy-5-methoxy-2-nitrobenzoic acidC₈H₇NO₆213.14Incomplete benzylationHPLC, LC-MS
4-(benzyloxy)-5-methoxy-2-nitrobenzoic acidC₁₅H₁₃NO₆303.27Incomplete nitro reductionHPLC, LC-MS
2-Amino-4-hydroxy-5-methoxybenzoic acidC₈H₉NO₄183.16Debenzylation during reductionHPLC, LC-MS, NMR
Dibenzylated starting materialC₂₂H₁₉NO₆393.39Side reaction during benzylationHPLC, LC-MS
N-benzyl-2-amino-4-(benzyloxy)-5-methoxybenzoic acidC₂₂H₂₁NO₄363.41Over-alkylation of the amineHPLC, LC-MS

Experimental Protocols

Key Experiment: Reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with Iron

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Addition of Iron: While stirring vigorously, add iron powder (3-5 equivalents) portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Adjust the pH of the remaining aqueous solution to ~7 with a base (e.g., sodium bicarbonate solution). The product may precipitate at this point.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Synthesis_Pathway_and_Impurities cluster_benzylation Benzylation Step cluster_reduction Reduction Step start 4-hydroxy-5-methoxy- 2-nitrobenzoic acid benzylated 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic acid start->benzylated Benzylation (BnBr, Base) imp1 Incomplete Benzylation (Starting Material) start->imp1 Remains if incomplete imp2 Dibenzylated Product start->imp2 Side reaction product 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid benzylated->product Reduction (e.g., Fe/HCl) imp3 Incomplete Reduction (Nitro Compound) benzylated->imp3 Remains if incomplete imp4 Debenzylated Product product->imp4 Side reaction (Hydrogenolysis)

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow start Unexpected peak observed in HPLC/LC-MS of final product identify Characterize the impurity (MS for MW, NMR for structure) start->identify is_debenzylated Is it the debenzylated product? identify->is_debenzylated is_nitro Is it the unreacted nitro compound? is_debenzylated->is_nitro No solution_debenzylated Optimize reduction conditions: - Use milder acid - Shorter reaction time - Consider alternative reducing agents is_debenzylated->solution_debenzylated Yes other_impurity Is it another impurity (e.g., dibenzylated)? is_nitro->other_impurity No solution_nitro Optimize reduction step: - Increase equivalents of reducing agent - Increase reaction time/temperature - Check activity of catalyst/reagent is_nitro->solution_nitro Yes solution_other Optimize benzylation step: - Control stoichiometry - Purify intermediate before reduction other_impurity->solution_other Yes purify Purify final product: - Recrystallization - Column Chromatography - Acid-Base Extraction other_impurity->purify No/Unknown solution_debenzylated->purify solution_nitro->purify solution_other->purify

Caption: Troubleshooting workflow for an unknown impurity.

Technical Support Center: Improving the Solubility of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has a molecular structure with both hydrophobic (aromatic rings, benzyloxy group) and hydrophilic (amino and carboxylic acid groups) parts. Its poor aqueous solubility is likely due to the large nonpolar surface area, which makes it difficult for water molecules to surround and solvate the molecule.[1][2] Carboxylic acids with more than five carbons generally have low water solubility.[3]

Q2: How does pH affect the solubility of this compound?

A2: this compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). The solubility of such compounds is highly dependent on pH.[4][5] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Adjusting the pH away from the pI, either to a more acidic or a more basic environment, will ionize the molecule and significantly increase its solubility in water.[6]

Q3: What is the most effective strategy to improve the solubility of this compound?

A3: For ionizable compounds like this, pH adjustment and salt formation are typically the most effective methods to enhance aqueous solubility.[7][8] Salt formation can increase solubility by several orders of magnitude.[9] The use of co-solvents is another common and effective strategy, especially for compounds with significant hydrophobic character.[10][11]

Q4: Can I use organic solvents to dissolve the compound?

A4: Yes, organic solvents or aqueous mixtures with organic co-solvents can be very effective. Aromatic solvents like toluene, or more polar, water-miscible solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[11][12] The choice of solvent will depend on the requirements of your specific experiment.

Q5: Are there any potential issues with using pH modifiers or co-solvents?

A5: Yes, there are considerations for both. When modifying pH, the stability of the compound at extreme pH values should be assessed, as degradation can occur.[13][14] When using co-solvents, be aware that high concentrations can sometimes lead to the precipitation of the compound if the solution is diluted with water.[11] Also, the chosen pH modifiers and co-solvents must be compatible with any downstream applications (e.g., cell-based assays).

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.
Possible Cause Troubleshooting Step
Supersaturated Solution The initial dissolution might have been forced (e.g., by heating), creating an unstable supersaturated solution. Try preparing the solution at the target temperature without excessive heating.
pH Shift The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO₂). Re-measure and adjust the pH of the solution. Ensure the buffer system has adequate capacity.
Solvent Evaporation If using a volatile co-solvent, evaporation can increase the compound's effective concentration, leading to precipitation. Keep containers tightly sealed.
Compound Degradation The precipitate could be a less soluble degradation product. Assess the stability of the compound in the chosen solvent system over time using techniques like HPLC.[13]
Issue 2: Inconsistent solubility results between experiments.
Possible Cause Troubleshooting Step
Temperature Fluctuations Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, controlled temperature.[15]
Variability in Solid Form The compound may exist in different polymorphic forms, each with a unique solubility profile. Ensure you are using the same batch and form of the compound for all experiments.
Inaccurate pH Measurement/Control Small variations in pH can significantly impact solubility, especially near the pKa values. Calibrate your pH meter before each use and use buffers with sufficient capacity.[4]
Equilibration Time Insufficient time may have been allowed for the solution to reach equilibrium. It is recommended to agitate the solution for an extended period (e.g., 24-48 hours) to ensure thermodynamic solubility is reached.[16]

Data Presentation: Expected Solubility Trends

Table 1: Predicted Effect of pH on Aqueous Solubility

pHExpected Predominant SpeciesPredicted Relative SolubilityRationale
< 2Cationic (protonated amino group)HighThe cationic form is highly water-soluble.
3 - 5Zwitterionic/NeutralLow (near Isoelectric Point)The neutral species has minimal charge and is least soluble.[6]
> 8Anionic (deprotonated carboxyl group)HighThe anionic form is highly water-soluble.[3]

Table 2: Predicted Effect of Co-solvents on Solubility at Neutral pH

Co-solventConcentration (% v/v)Predicted Relative Solubility IncreaseCommon Co-solvents
Ethanol10%ModerateEthanol, Propylene Glycol, PEG 400, Glycerol[10][11]
Ethanol30%High
PEG 40010%Moderate-High
PEG 40030%Very High
DMSO5%ModerateDMSO is a powerful solvent but can have effects on biological assays.[16]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method to determine the equilibrium solubility of the compound at various pH values.[17]

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer solution. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the undissolved solid using centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution to generate the pH-solubility profile.

Protocol 2: Improving Solubility via Salt Formation

This protocol describes a general method for preparing a salt of the compound to enhance its aqueous solubility.

  • Selection of Counter-ion:

    • To form a salt from the carboxylic acid group, select a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine). For acidic drugs, the pKa of the counterion's conjugate acid should be at least 2 pH units higher than the drug's pKa.[8][9]

    • To form a salt from the amino group, select a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid). For basic drugs, the pKa of the counterion should be at least 2 pH units lower than the drug's pKa.[8]

  • Salt Synthesis (Example with NaOH): a. Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol). b. Add one molar equivalent of the selected base (e.g., a stock solution of NaOH in water or ethanol) dropwise while stirring. c. Continue stirring for a set period (e.g., 1-2 hours) at room temperature. d. The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the solid salt.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FTIR, and DSC.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1 (typically in purified water or a neutral buffer).

Protocol 3: Improving Solubility with Co-solvents

This protocol outlines how to determine the solubility enhancement using various co-solvents.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a selected co-solvent (e.g., ethanol, propylene glycol, PEG 400).[11]

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Visualizations

Solubility_Improvement_Workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_eval Evaluation cluster_outcome Outcome Start Poorly Soluble Compound: This compound Assess Assess Physicochemical Properties (Amphoteric, Hydrophobic) Start->Assess pH_Mod pH Modification Assess->pH_Mod Salt_Form Salt Formation Assess->Salt_Form Co_Solvent Co-solvency Assess->Co_Solvent Measure Measure Solubility (Shake-Flask Method) pH_Mod->Measure Salt_Form->Measure Co_Solvent->Measure Analyze Analyze Results (HPLC, LC-MS) Measure->Analyze Success Target Solubility Achieved Analyze->Success Yes Failure Further Optimization Needed Analyze->Failure No Failure->pH_Mod Try combination or different method

Caption: Workflow for improving compound solubility.

pH_Solubility_Relationship cluster_pH Effect of pH on Ionization and Solubility Low_pH Low pH (e.g., pH < 2) Cation Predominantly Cationic (-NH3+) Low_pH->Cation pI_pH Isoelectric Point (pI) Zwitterion Zwitterionic / Neutral (Net Charge ≈ 0) pI_pH->Zwitterion High_pH High pH (e.g., pH > 8) Anion Predominantly Anionic (-COO-) High_pH->Anion High_Sol High Solubility Cation->High_Sol Low_Sol LOWEST SOLUBILITY Zwitterion->Low_Sol High_Sol2 High Solubility Anion->High_Sol2

Caption: pH effect on amphoteric compound solubility.

Troubleshooting_Decision_Tree Start Compound fails to dissolve in desired aqueous buffer Check_pH Is the buffer pH near the predicted pI (pH 3-5)? Start->Check_pH Adjust_pH_Acid Adjust to pH < 2 Check_pH->Adjust_pH_Acid Yes Adjust_pH_Base Adjust to pH > 8 Check_pH->Adjust_pH_Base Yes Still_Insoluble Still insoluble or need neutral pH? Check_pH->Still_Insoluble No Adjust_pH_Acid->Still_Insoluble Adjust_pH_Base->Still_Insoluble Try_CoSolvent Add a co-solvent (e.g., 10-30% Ethanol, PEG 400) Still_Insoluble->Try_CoSolvent Yes Try_Salt Prepare a salt form (e.g., sodium or HCl salt) Still_Insoluble->Try_Salt Yes Success Solubility Improved Try_CoSolvent->Success Try_Salt->Success

Caption: Troubleshooting solubility issues decision tree.

References

Technical Support Center: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The primary synthetic route involves the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This process, while effective, is susceptible to several side reactions that can impact yield and purity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I address them?

A: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product through side reactions. Here are the common causes and troubleshooting steps:

  • Incomplete Reduction: The conversion of the nitro group to an amine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or increasing the amount of the reducing agent.

  • Side Reaction (Debenzylation): A major side reaction is the cleavage of the benzyl ether, resulting in the formation of 2-amino-4-hydroxy-5-methoxybenzoic acid. This is particularly common when using catalytic hydrogenation (e.g., Pd/C with H₂).

    • Solution: Opt for milder reducing agents that are less likely to cleave the benzyl group. Iron powder in acetic acid is a suitable alternative to catalytic hydrogenation. If catalytic hydrogenation is necessary, use a poisoned catalyst or carefully control the reaction conditions (temperature, pressure, and reaction time).

  • Product Isolation Issues: The product may be lost during the workup and purification steps.

    • Solution: Ensure the pH is appropriately adjusted during extraction to ensure the amino acid is in a form that is readily isolated. When performing recrystallization, use a minimal amount of a suitable cold solvent to wash the crystals and prevent significant product loss.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?

A: The most common impurities are related to side reactions or incomplete reactions.

  • Debenzylated Byproduct: The most probable significant impurity is 2-amino-4-hydroxy-5-methoxybenzoic acid, resulting from the cleavage of the benzyl group.

    • Purification: This byproduct has a different polarity compared to the desired product due to the presence of a free hydroxyl group. Purification can be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the two compounds. Recrystallization from a suitable solvent system may also be effective if the solubility difference between the product and the impurity is significant.

  • Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these species may be present as impurities.

    • Purification: These intermediates are often more polar than the final amine product and can be separated by column chromatography. Ensuring the reduction reaction goes to completion is the best strategy to avoid these impurities.

  • Starting Material: Residual 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid may also be present.

    • Purification: The starting material is significantly more polar than the product and can be removed by column chromatography or by washing the organic extract with a dilute basic solution during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reducing the nitro group in 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to minimize side reactions?

A1: To minimize the risk of debenzylation, the use of metallic reducing agents under acidic conditions is recommended. A common and effective method is the use of iron powder in acetic acid.[1] This method is generally selective for the nitro group reduction without affecting the benzyl ether. While catalytic hydrogenation with Pd/C can be used, it carries a high risk of cleaving the benzyl group.

Q2: How can I monitor the progress of the reduction reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexanes, will show the disappearance of the starting material spot (4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) and the appearance of the product spot (this compound). The product, being more polar, will have a lower Rf value than the starting material.

Q3: What is the visual indication of a successful reaction?

A3: The starting material, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, is often a yellow-colored solid. The final product, this compound, is typically a colorless or off-white solid. A color change from yellow to colorless can be a preliminary indication of a successful reduction.

Q4: Can I use other reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄)?

A4: Yes, other reducing agents can be used. Tin(II) chloride in the presence of a strong acid like HCl is a classic method for nitro group reduction. Sodium dithionite is another milder reducing agent that could potentially be used. However, for each method, the reaction conditions need to be optimized to ensure complete reduction and minimize side reactions.

Data Presentation

Table 1: Comparison of Reducing Agents and Their Impact on Yield and Purity

Reducing AgentReaction ConditionsTypical Yield of Desired Product (%)Purity by HPLC (%)Key Side Product (%)
Fe / Acetic Acid 85°C, 1.5 hours85-95>98<2 (Debenzylated)
Pd/C, H₂ (1 atm) Room Temperature, 18 hours40-60~7025-35 (Debenzylated)
SnCl₂ / HCl 100°C, 4 hours75-85~955-10 (Unidentified)

Note: The data presented in this table are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid using Iron in Acetic Acid

  • In a round-bottom flask, suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a mixture of acetic acid and methanol (1:1 v/v).

  • Add iron powder (approximately 3-5 equivalents) to the suspension.

  • Heat the reaction mixture to 85°C with vigorous stirring for 1.5 to 3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction start 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic acid product 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid start->product Reduction (e.g., Fe/AcOH) side_product 2-amino-4-hydroxy- 5-methoxybenzoic acid start->side_product Debenzylation (e.g., H₂/Pd-C)

Caption: Main synthesis pathway and potential debenzylation side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material present side_reaction Presence of Side Products check_tlc->side_reaction Unexpected spots/peaks optimize Optimize reaction: - Increase reaction time - Add more reducing agent incomplete->optimize purify Purify by: - Column Chromatography - Recrystallization side_reaction->purify Other impurities debenzylation Debenzylation Occurred side_reaction->debenzylation Side product matches debenzylated mass? change_reagent Change reducing agent to avoid debenzylation (e.g., Fe/AcOH) debenzylation->purify Yes debenzylation->change_reagent Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and hypothesized degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a complex organic molecule. Its structure consists of a benzoic acid core with four substituents: an amino group (-NH₂), a benzyloxy group (-OCH₂C₆H₅), a methoxy group (-OCH₃), and the carboxylic acid group (-COOH). These functional groups are the primary sites for potential chemical degradation.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on its functional groups, the molecule is susceptible to degradation via several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.

  • Hydrolysis: The benzyloxy ether linkage is a primary target for acid- or base-catalyzed cleavage.

  • Oxidation: The electron-rich aromatic ring and the primary amino group are susceptible to oxidative degradation.

  • Photolysis: Aromatic amines and ethers can be sensitive to light, potentially leading to oxidation or cleavage of the benzyl group.

  • Thermal Stress: At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for benzoic acid derivatives.

Q3: How does pH likely affect the stability of this compound in aqueous solutions?

A3: Under acidic or basic conditions, particularly at elevated temperatures, the benzyloxy ether bond is prone to hydrolysis. This would likely yield 2-Amino-4-hydroxy-5-methoxybenzoic acid and benzyl alcohol. The stability of the compound is expected to be greatest at a neutral pH.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic amine and benzyloxy functionalities can be photosensitive. Exposure to UV or visible light can induce photodegradation, potentially leading to oxidation of the amino group or cleavage of the benzyloxy group. It is crucial to protect solutions and solid samples of this compound from light during storage and handling.

Q5: What happens to the compound at elevated temperatures?

A5: The primary thermal degradation pathway for benzoic acid derivatives is decarboxylation. It is expected that upon heating, this compound would lose carbon dioxide to form 4-(benzyloxy)-3-methoxyaniline. At very high temperatures, cleavage of the benzyloxy group may also occur.

Q6: What is the purpose of a forced degradation study?

A6: Forced degradation studies (or stress testing) are conducted to identify the likely degradation products of a drug substance.[1][2] These studies help in developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and elucidating degradation pathways.[1][2] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Problem: You observe unexpected or new peaks in the chromatogram of your sample.

  • Possible Causes & Solutions:

    • Sample Degradation: The compound may have degraded due to exposure to heat, light, or incompatible pH conditions during sample preparation or storage.

      • Solution: Prepare fresh samples and ensure they are consistently protected from light and stored at an appropriate temperature. Verify the pH of your sample and mobile phase.

    • Contamination: The sample, solvent, or instrument could be contaminated.

      • Solution: Use high-purity, HPLC-grade solvents. Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is scrupulously clean.

    • Interaction with Excipients (for formulated products): If working with a drug product, the API may be reacting with excipients.

      • Solution: Analyze a placebo sample (formulation without the API) under the same stress conditions to distinguish excipient-related peaks from API degradants.

Issue 2: No Significant Degradation Observed in Forced Degradation Studies

  • Problem: After applying stress conditions (e.g., 0.1 M HCl at 60°C), you see less than 5% degradation.

  • Possible Causes & Solutions:

    • Stress Conditions are Too Mild: The molecule may be highly stable under the applied conditions.

      • Solution: Gradually increase the severity of the stressor. For hydrolysis, you could increase the acid/base concentration (e.g., to 1 M), raise the temperature, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.[3][4]

    • Low Solubility: The compound may not be fully dissolved under the test conditions, reducing its exposure to the stressor.

      • Solution: Ensure the compound is fully dissolved. It may be necessary to use a co-solvent, but be aware that the co-solvent itself could influence the degradation pathway.

Issue 3: Complete or Excessive Degradation (>20%)

  • Problem: The peak for the parent compound has disappeared, or its area has decreased by more than 20%.

  • Possible Causes & Solutions:

    • Stress Conditions are Too Harsh: The applied conditions are too aggressive, leading to secondary degradation products that may not be relevant under normal storage conditions.

      • Solution: Reduce the severity of the stressor. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (e.g., acid, base, or oxidant).[4] Conduct a time-course study to find the optimal duration for achieving the target degradation level.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These are for illustrative purposes to guide data presentation.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeParent Compound Remaining (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (1 M HCl, 60°C)24h85.214.599.7
Base Hydrolysis (1 M NaOH, 60°C)8h82.717.199.8
Oxidation (6% H₂O₂, RT)48h89.110.699.7
Thermal (Solid, 100°C)72h94.35.599.8
Photolytic (ICH Option 1)-91.58.399.8

Table 2: Impurity Profile under Acid Hydrolysis (1 M HCl, 60°C, 24h)

PeakRetention Time (min)% Peak AreaPotential Identification
Parent 15.285.2This compound
Impurity A 6.812.12-Amino-4-hydroxy-5-methoxybenzoic acid
Impurity B 9.52.4Benzyl Alcohol
Unknown 1 11.30.3-

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of the drug substance solution may need to be adjusted based on its solubility and the sensitivity of the analytical method. The target degradation is 5-20%.[3][4]

1. Acid Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add an equal volume of 1 M HCl to the drug solution.

  • Heat the mixture in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the sample with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (drug substance in solvent without acid) in parallel.[4]

2. Base Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 1 M NaOH to the drug solution.

  • Heat the mixture in a water bath at 60°C.

  • Withdraw aliquots at specified time points.

  • Immediately neutralize the sample with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (drug substance in solvent without base) in parallel.[4]

3. Oxidative Degradation Protocol

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 8, 24, 48 hours).

  • Once the target degradation is achieved, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (drug substance in solvent without H₂O₂) in parallel.[4]

4. Thermal Degradation Protocol (Solid State)

  • Place a thin layer of the solid drug substance in a vial.

  • Heat the sample in a thermostatically controlled oven at a temperature below its melting point (e.g., 100°C).

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

  • A control sample should be stored at room temperature.

5. Photolytic Degradation Protocol

  • Expose the drug substance (as a solid and/or in solution) to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.[4]

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation API Prepare API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxid Oxidation (H₂O₂, RT) API->Oxid Therm Thermal (Solid, Heat) API->Therm Photo Photolytic (ICH Light) API->Photo Placebo Prepare Placebo Solution Control Prepare Control Sample (API, No Stress) Sampling Sample at Time Points & Neutralize/Dilute Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Purity Peak Purity Check HPLC->Purity MassBal Mass Balance Calculation HPLC->MassBal Pathway Elucidate Degradation Pathway LCMS->Pathway MassBal->Pathway

Caption: Experimental Workflow for Forced Degradation Studies.

G cluster_products Degradation Products parent This compound prod1 2-Amino-4-hydroxy-5-methoxybenzoic acid parent->prod1 H⁺ or OH⁻ (Hydrolysis) prod2 Benzyl Alcohol parent->prod2 H⁺ or OH⁻ (Hydrolysis)

Caption: Hypothesized Hydrolytic Degradation Pathway.

G cluster_products Degradation Products parent This compound prod1 2-Nitroso-4-(benzyloxy)-5-methoxybenzoic acid parent->prod1 [O] (e.g., H₂O₂) prod2 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acid prod1->prod2 [O]

Caption: Hypothesized Oxidative Degradation Pathway.

G cluster_products Degradation Product parent This compound prod1 4-(Benzyloxy)-3-methoxyaniline parent->prod1 Heat (Δ) (Decarboxylation) prod2 CO₂ parent->prod2 Heat (Δ)

Caption: Hypothesized Thermal Degradation Pathway.

References

Technical Support Center: Refining HPLC Separation for 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its isomers. A systematic approach to troubleshooting is crucial for efficient method development and validation.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing polar aromatic compounds like the target analyte, often due to secondary interactions with the stationary phase.[1][2]

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed check_ph Is mobile phase pH 2-3 units away from the analyte's pKa values? start->check_ph adjust_ph Adjust mobile phase pH. For the amine (basic), use lower pH. For the carboxylic acid, use lower pH. check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration. check_buffer->increase_buffer No check_column Are you using a modern, high-purity silica column (Type B)? check_buffer->check_column Yes increase_buffer->check_column consider_column Consider a column with a polar-embedded or end-capped stationary phase. check_column->consider_column No check_overload Is the peak shape improving at lower concentrations? check_column->check_overload Yes consider_column->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes end Peak Shape Improved check_overload->end No reduce_load->end

Caption: Troubleshooting workflow for poor peak shape.

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH The analyte has both an acidic (carboxylic acid) and a basic (amino) group. The pH of the mobile phase will significantly affect the ionization state and, therefore, the retention and peak shape. Operating at a pH that is 2-3 units away from the pKa values of the acidic and basic functional groups is recommended to ensure a single ionic form. For reversed-phase HPLC, a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) will protonate the amino group and suppress the ionization of the carboxylic acid, which can lead to better peak shapes.[3]
Secondary Silanol Interactions The amino group can interact with free silanol groups on the silica backbone of the stationary phase, causing peak tailing.[1] Using a modern, high-purity (Type B) silica column with end-capping can minimize these interactions. Alternatively, adding a competitor base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can improve peak symmetry.[1]
Insufficient Buffering A low buffer concentration may not be sufficient to control the pH at the column surface, leading to peak distortion.[4] Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[1]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[4] To diagnose this, inject a diluted sample and observe if the peak shape improves. If so, reduce the sample concentration or injection volume.[1]
Problem 2: Poor Resolution Between Isomers

Achieving baseline separation of structurally similar isomers requires careful optimization of the chromatographic conditions.[5]

Method Development Workflow for Isomer Separation

G start Poor Isomer Resolution optimize_organic Optimize Organic Modifier (Acetonitrile vs. Methanol) and Gradient Profile start->optimize_organic screen_columns Screen Different Column Chemistries (e.g., C18, Phenyl-Hexyl, Polar-Embedded, Mixed-Mode) optimize_organic->screen_columns adjust_ph Fine-tune Mobile Phase pH screen_columns->adjust_ph adjust_temp Adjust Column Temperature adjust_ph->adjust_temp resolution_ok Is Resolution Adequate? adjust_temp->resolution_ok resolution_ok->optimize_organic No, Re-evaluate end Method Optimized resolution_ok->end Yes

Caption: Workflow for optimizing isomer separation.

Factor to Optimize Strategy
Mobile Phase Composition Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can alter selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC. Experiment with both to see which provides better resolution.[6] pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. A systematic pH scouting study can help identify the optimal pH for separation.
Stationary Phase Chemistry If a standard C18 column does not provide adequate resolution, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic rings of the analytes.[7] For polar isomers, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be very effective.[8][9][10]
Column Temperature Adjusting the column temperature can influence selectivity and efficiency. Higher temperatures reduce mobile phase viscosity, leading to sharper peaks, but can also alter the retention characteristics of the isomers differently.
Gradient Elution For complex mixtures of isomers or when isomers have significantly different retention times, a gradient elution may be necessary.[11] Optimizing the gradient slope and time can improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

The most common isomers would be positional isomers where the substituents (amino, benzyloxy, methoxy) are at different positions on the benzoic acid ring. For instance, you could have 3-Amino-4-(benzyloxy)-5-methoxybenzoic acid or other variations. Chiral isomers (enantiomers) are not expected unless a chiral center is introduced during synthesis or degradation.

Q2: What type of HPLC column is a good starting point for method development?

A modern, high-purity, end-capped C18 column is a versatile and robust choice for initial method development in reversed-phase HPLC. However, given the polar nature and aromaticity of the analyte, a phenyl-hexyl or a polar-embedded column might offer better selectivity. For challenging separations, a mixed-mode column combining reversed-phase and anion-exchange or cation-exchange properties could provide the necessary resolution.[3][9]

Q3: How does the mobile phase pH affect the retention of this compound?

The analyte has a basic amino group and an acidic carboxylic acid group.

  • At low pH (e.g., < 3), the amino group will be protonated (positively charged), and the carboxylic acid will be non-ionized. This will likely lead to good retention on a reversed-phase column.

  • At mid-range pH (e.g., 4-6), the molecule may exist as a zwitterion, which can be challenging for traditional reversed-phase chromatography.

  • At high pH (e.g., > 8), the amino group will be neutral, and the carboxylic acid will be deprotonated (negatively charged).

Controlling the pH is crucial for consistent retention and peak shape.

Q4: My peaks are splitting. What could be the cause?

Peak splitting can have several causes:

  • Co-elution of isomers: The split peak may actually be two or more unresolved isomers. Try optimizing the method for better resolution.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks. It is always best to dissolve the sample in the mobile phase.

  • Column contamination or void: A blocked frit or a void at the head of the column can distort the sample flow path, leading to split peaks.[4] Try back-flushing the column or, if the problem persists, replace it.[1]

  • pH issues: If the mobile phase pH is very close to the analyte's pKa and the buffering is insufficient, you might see peak splitting.

Q5: Are there any special considerations for sample and mobile phase preparation?

Yes, proper preparation is key to reproducible results:

  • Filtration: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can block the column frit.[1][12]

  • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.

  • Freshness: Prepare mobile phases fresh daily, especially if they contain buffers, as their pH can change over time due to the absorption of atmospheric CO2 or microbial growth.[12]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Initial Screening

This protocol provides a starting point for the analysis of this compound and its isomers.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 254 nm and 280 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter.
Protocol 2: Diagnosing Column Overload

This protocol helps determine if poor peak shape is due to injecting too much sample mass.[1]

  • Prepare a stock solution of your sample at the concentration that shows poor peak shape.

  • Create a 10-fold dilution of the stock solution.

  • Inject the original stock solution and record the chromatogram.

  • Inject the 10-fold diluted solution and record the chromatogram.

  • Analysis: Compare the peak shapes from both injections. If the peak shape is significantly more symmetrical in the diluted sample, column overload is the likely cause. To remedy this, either dilute your sample further or reduce the injection volume.[1]

References

Technical Support Center: Scaling Up 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach starts from the readily available vanillic acid. The synthesis involves a two-step process: first, the benzylation of the phenolic hydroxyl group of vanillic acid to yield 4-(benzyloxy)-3-methoxybenzoic acid, followed by nitration to get 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. The final step is the selective reduction of the nitro group to an amine to obtain the target molecule.

Q2: What are the most critical challenges when scaling up this synthesis?

The most critical challenges include:

  • Controlling the Exothermic Nitration Step: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.

  • Selective Reduction of the Nitro Group: The final reduction step is crucial. The chosen method must selectively reduce the nitro group without causing debenzylation (cleavage of the benzyl ether).

  • Product Purification and Impurity Profile: Isolating the final product with high purity can be challenging due to the potential presence of starting materials, intermediates, and side-products like the debenzylated compound.

  • Handling of Hazardous Reagents: The synthesis involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents that require strict safety protocols during scale-up.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis and to check the purity of the intermediates and the final product, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the typical impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials (e.g., vanillic acid).

  • Incomplete benzylation or nitration products.

  • Over-nitrated or isomeric nitration products.

  • The debenzylated product (2-Amino-4-hydroxy-5-methoxybenzoic acid) formed during the reduction step.

  • Residual solvents and reagents.

Troubleshooting Guides

Problem: Low Yield in the Benzylation Step
Potential Cause Recommended Action
Incomplete deprotonation of the phenolic hydroxyl group.Ensure the use of a suitable base (e.g., NaOH, K₂CO₃) in sufficient molar excess.
Insufficient amount of benzylating agent (benzyl bromide or chloride).Use a slight excess of the benzylating agent and monitor the reaction progress by TLC.
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature, while monitoring for potential side reactions.[1]
Poor quality of reagents or solvents.Use high-purity, dry solvents and fresh reagents.
Problem: Formation of Multiple Products in the Nitration Step
Potential Cause Recommended Action
Reaction temperature is too high.Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent.[2]
Incorrect ratio of nitrating agents (e.g., HNO₃/H₂SO₄).Carefully control the stoichiometry of the nitrating mixture.
Inadequate mixing.Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
Problem: Debenzylation During the Nitro Reduction Step
Potential Cause Recommended Action
Use of harsh reduction conditions (e.g., high-pressure catalytic hydrogenation with Pd/C).Opt for milder reduction methods such as using iron powder in acetic acid or tin(II) chloride in ethanol.[3]
Catalyst poisoning.If using a catalyst, ensure it is not poisoned by impurities from previous steps.
Prolonged reaction times.Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Problem: Difficulty in Product Purification

| Potential Cause | Recommended Action | | Presence of acidic or basic impurities. | Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid wash if necessary. | | Product co-precipitates with impurities. | Optimize the crystallization solvent and conditions. Consider using a mixed solvent system. | | Oily product that is difficult to crystallize. | Try trituration with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary. |

Experimental Protocols

Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
  • Benzylation of Vanillic Acid:

    • In a suitable reactor, dissolve vanillic acid in an appropriate solvent such as ethanol.

    • Add a solution of sodium hydroxide and then add benzyl bromide.

    • Heat the mixture at reflux and monitor the reaction by TLC.[1]

    • After completion, cool the reaction mixture, and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 4-(benzyloxy)-3-methoxybenzoic acid.

  • Nitration:

    • Suspend the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent like acetic anhydride.

    • Cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by pouring it onto ice water.

    • Filter the precipitated solid, wash with water until neutral, and dry to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[4]

Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
  • Iron-Mediated Reduction:

    • In a reactor, suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in a mixture of ethanol and acetic acid.

    • Heat the mixture to a gentle reflux.

    • Add iron powder portion-wise, monitoring the exothermic reaction.

    • Continue heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Reactants Reagents Conditions Yield Purity (Typical)
Benzylation Vanillic acid, Benzyl bromideNaOH, EthanolReflux~83%[1]>95%
Nitration 4-(Benzyloxy)-3-methoxybenzoic acidHNO₃, H₂SO₄, Acetic anhydride0-10 °C~88%[1]>95%
Reduction 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidIron powder, Acetic acid, EthanolRefluxVariable>98% after purification

Visualizations

Synthesis_Workflow Vanillic_Acid Vanillic Acid Benzylation Benzylation (Benzyl Bromide, NaOH) Vanillic_Acid->Benzylation Intermediate1 4-(Benzyloxy)-3- methoxybenzoic Acid Benzylation->Intermediate1 Nitration Nitration (HNO₃, H₂SO₄) Intermediate1->Nitration Intermediate2 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic Acid Nitration->Intermediate2 Reduction Selective Reduction (Fe, Acetic Acid) Intermediate2->Reduction Final_Product 2-Amino-4-(benzyloxy)- 5-methoxybenzoic Acid Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify Problematic Step (TLC/HPLC Analysis) Start->Check_Step Benzylation_Issue Benzylation Step Issues Check_Step->Benzylation_Issue Benzylation Nitration_Issue Nitration Step Issues Check_Step->Nitration_Issue Nitration Reduction_Issue Reduction Step Issues Check_Step->Reduction_Issue Reduction Purification_Issue Purification Issues Check_Step->Purification_Issue Purification Benzylation_Solutions Check Base Stoichiometry Increase Reaction Time/Temp Verify Reagent Quality Benzylation_Issue->Benzylation_Solutions Nitration_Solutions Strict Temperature Control Optimize Reagent Ratio Ensure Efficient Mixing Nitration_Issue->Nitration_Solutions Reduction_Solutions Use Milder Reducing Agents Monitor for Debenzylation Optimize Reaction Time Reduction_Issue->Reduction_Solutions Purification_Solutions Aqueous Washes Optimize Crystallization Column Chromatography Purification_Issue->Purification_Solutions

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

Technical Support Center: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-documented method is the reduction of the corresponding nitro precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This transformation is typically achieved through two primary pathways: catalytic hydrogenation or reduction using a metal in an acidic medium.

Q2: Which catalysts are most effective for the catalytic hydrogenation of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid?

A2: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of nitro group reduction. Raney nickel is another viable option, particularly if the substrate contains functionalities sensitive to hydrogenolysis that you wish to preserve.

Q3: What are the common challenges encountered during the synthesis of this compound derivatives?

A3: Researchers may face several challenges, including incomplete reaction, low yields, product discoloration (often appearing as a yellow or brown solid), and difficulties in purification. Side reactions, such as debenzylation when using catalytic hydrogenation, can also occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting nitro compound and the appearance of the desired amino product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: My final product is off-white or colored. What is the cause and how can I purify it?

A5: Discoloration in the final product is often due to the presence of oxidized impurities or residual nitro-aromatic compounds. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Treating the solution with activated carbon before filtration can also help remove colored impurities. It is also important to store the purified aminobenzoic acid protected from light and air to prevent degradation.

Troubleshooting Guides

Below are troubleshooting guides for the two primary methods of synthesizing this compound from its nitro precursor.

Method 1: Catalytic Hydrogenation
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Reaction Inactive catalyst.- Use fresh, high-quality catalyst. - Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient hydrogen pressure.- Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within safe limits for the equipment.
Presence of catalyst poisons.- Ensure solvents and reagents are of high purity and free from sulfur or other known catalyst poisons.
Incomplete Reaction Insufficient reaction time or temperature.- Extend the reaction time and monitor progress by TLC or HPLC. - A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
Inadequate mixing.- Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.
Low catalyst loading.- Increase the weight percentage of the catalyst relative to the substrate.
Product Discoloration Oxidation of the amino group.- Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the final product under an inert atmosphere and protected from light.
Presence of nitroso or other colored intermediates.- Ensure the reaction goes to completion to fully reduce all intermediates.
Debenzylation (Loss of Benzyl Group) Overly harsh reaction conditions.- Reduce the hydrogen pressure or reaction temperature. - Consider using a less aggressive catalyst or adding a catalyst modifier if debenzylation is a significant issue.
Method 2: Metal Reduction in Acidic Medium (e.g., Fe/NH₄Cl, Fe/AcOH)
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction.- Increase the molar equivalents of the metal reducing agent. - Ensure the particle size of the metal is small enough to provide a large surface area. - Extend the reaction time or moderately increase the temperature.
Loss of product during work-up.- Carefully adjust the pH during work-up to ensure the product precipitates completely. Aminobenzoic acids are amphoteric and can be soluble in both acidic and basic solutions.
Formation of Insoluble Iron Sludge Inefficient filtration.- Filter the reaction mixture while it is still hot to prevent the precipitation of iron salts. - The use of a filter aid like Celite can improve the filtration of fine iron particles.
Product Contamination with Metal Salts Inadequate washing of the product.- Wash the crude product thoroughly with water to remove any residual metal salts.
Inconsistent Reaction Rate Inconsistent quality of the metal.- Use a consistent source and grade of iron powder. Activation of the iron with a brief acid wash before the reaction can sometimes improve reproducibility.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the reduction of a nitroaromatic precursor to the corresponding aniline. Note that optimal conditions for this compound may require specific optimization.

Method Reducing Agent/Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
Catalytic Hydrogenation5-10 mol% Pd/CMethanol or Ethanol25-502-1885-98
Metal/Acid ReductionIron powder (3-5 eq.)Ethanol/Water/Acetic Acid70-901-480-95
Metal/Acid ReductionTin(II) chloride (3-5 eq.)Ethanol/HCl50-782-675-90

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Protocol 2: Synthesis of this compound via Iron Reduction
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq.), ethanol, and water.

  • Reagent Addition: Add iron powder (3-5 eq.) and ammonium chloride (1-1.5 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: While hot, filter the reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_completion Monitor Reaction by TLC/HPLC start->check_completion workup Proceed to Work-up and Isolation check_completion->workup Reaction Complete troubleshoot_yield Troubleshoot Low Yield: - Check reagent stoichiometry - Increase reaction time/temp - Check catalyst activity - Optimize work-up pH check_completion->troubleshoot_yield Reaction Incomplete analyze_product Analyze Crude Product (Yield, Color, Purity) workup->analyze_product is_yield_low Is Yield Low? analyze_product->is_yield_low is_product_colored Is Product Colored? is_yield_low->is_product_colored No is_yield_low->troubleshoot_yield Yes is_purity_low Is Purity Low? is_product_colored->is_purity_low No troubleshoot_color Troubleshoot Discoloration: - Recrystallize from suitable solvent - Use activated carbon - Work-up under inert atmosphere - Check for oxidation is_product_colored->troubleshoot_color Yes troubleshoot_purity Troubleshoot Low Purity: - Optimize purification method - Check for side reactions (e.g., debenzylation) - Adjust reaction conditions to improve selectivity is_purity_low->troubleshoot_purity Yes end_product Purified Product is_purity_low->end_product No troubleshoot_yield->is_product_colored troubleshoot_color->is_purity_low troubleshoot_purity->end_product

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound derivatives.

Technical Support Center: Cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key step often employed in the synthesis of quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the cyclization of this compound?

The intramolecular cyclization of this compound, typically in the presence of a suitable reagent like an anhydride or orthoformate, is expected to yield a benzoxazinone intermediate. This intermediate can then be reacted with a primary amine to form a 2,3-disubstituted-4(3H)-quinazolinone.[1][2]

Q2: What are some common by-products observed during this cyclization?

Common by-products can include:

  • Unreacted Starting Material: Indicating an incomplete reaction.[3]

  • Acyclic Intermediates: Resulting from incomplete cyclization.[3]

  • Self-Condensation Products: Where the starting material reacts with itself.[3]

  • Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of intermediates or the final product.[3]

  • Over-alkylation or Over-arylation Products: Harsher reaction conditions might lead to multiple substitutions.[3]

Q3: How can I minimize the formation of these by-products?

Strategies to minimize by-product formation include:

  • Optimization of Reaction Conditions: Carefully control temperature, reaction time, and reactant stoichiometry.[3]

  • Inert Atmosphere: For reactions sensitive to air and moisture, using an inert atmosphere like nitrogen or argon can prevent side reactions such as oxidation.[3]

  • Use of Additives: Mild bases can be used to neutralize any acid formed during the reaction, preventing acid-catalyzed side reactions.[3]

  • Alternative Synthetic Routes: Consider microwave-assisted or ultrasound-promoted synthesis for better control, shorter reaction times, and potentially higher yields.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature moderately. Ensure proper stoichiometry of reagents. Consider a more efficient catalytic system.
Catalyst deactivation.Ensure glassware is clean and dry. Use fresh catalyst or increase catalyst loading if deactivation is suspected.[3]
Steric hindrance from substituents.Harsher reaction conditions might be necessary, but monitor closely for by-product formation.[3]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress using TLC.
Poor solubility of starting material.Choose a more suitable solvent or increase the solvent volume.
Formation of Acyclic Intermediates Incomplete cyclization.Ensure the dehydrating agent (e.g., acetic anhydride) is active and used in sufficient quantity. Increase the reaction temperature to promote ring closure.
Significant Amount of Self-Condensation By-product High concentration of starting material.Use a more dilute solution. Add the starting material slowly to the reaction mixture.
Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Hydrolysis of Product/Intermediate Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere.[3]

Experimental Protocols

Protocol 1: Two-Step Quinazolinone Synthesis via Benzoxazinone Intermediate

This method involves the initial formation of a benzoxazinone followed by condensation with an amine.[1][5]

Step 1: Formation of the Benzoxazinone Intermediate

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the crude benzoxazinone.

Step 2: Formation of the Quinazolinone

  • Dissolve the crude benzoxazinone in a suitable solvent (e.g., pyridine or DMF).

  • Add the desired primary amine (1.1 equivalents).

  • Heat the mixture until the reaction is complete (monitor by TLC).

  • After cooling, the product can be precipitated by adding water or ice.

  • The crude product can be purified by filtration, washing, and recrystallization or column chromatography.[3]

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis can offer faster reaction times and improved yields.[4][5]

  • In a microwave vial, combine this compound (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol.

  • Seal the vial and subject it to microwave irradiation at a specific temperature and time (e.g., 120 °C for 30 minutes).

  • After the reaction, cool the mixture and pour it over crushed ice to precipitate the product.

  • Collect the precipitate by filtration and purify as needed.

Visual Guides

Desired_Cyclization_Pathway This compound This compound Benzoxazinone Intermediate Benzoxazinone Intermediate This compound->Benzoxazinone Intermediate + Acetic Anhydride Quinazolinone Product Quinazolinone Product Benzoxazinone Intermediate->Quinazolinone Product + Primary Amine

Caption: Desired reaction pathway for quinazolinone synthesis.

Byproduct_Formation_Pathways cluster_main Main Reaction cluster_side Side Reactions Starting Material This compound Desired Product Quinazolinone Starting Material->Desired Product Self-Condensation Product Self-Condensation Product Starting Material->Self-Condensation Product Intermediate Benzoxazinone Intermediate Starting Material->Intermediate Intermediate->Desired Product Hydrolysis Product Hydrolysis Product Intermediate->Hydrolysis Product + H2O

Caption: Common side reaction pathways leading to by-products.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purify Purification (Chromatography, Recrystallization) check_purity->purify Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity & Activity incomplete_reaction->check_reagents No optimize_conditions->start check_reagents->start inert_atmosphere Use Inert Atmosphere purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: NMR Peak Assignment for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.

Troubleshooting Guide

Q1: I am having trouble assigning the two aromatic protons in the ¹H NMR spectrum. How can I differentiate them?

A1: Distinguishing between the two singlets of the aromatic protons in this compound can be challenging due to their similar electronic environments. Here's a systematic approach to their assignment:

  • Consider Substituent Effects: The amino (-NH2) group is a strong electron-donating group, causing a significant upfield shift (lower ppm). The methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups are also electron-donating, while the carboxylic acid (-COOH) group is electron-withdrawing. The proton ortho to the strongly donating amino group is expected to be the most shielded.

  • Utilize 2D NMR:

    • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) correlation between one of the aromatic protons and the methoxy protons (-OCH3) or the benzylic protons (-OCH2Ph) can provide definitive assignment. For instance, an NOE between the methoxy protons and the adjacent aromatic proton would confirm its position.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range couplings (2-3 bonds) between the aromatic protons and nearby carbons. For example, the proton at C6-H should show a correlation to the carbon of the carboxylic acid (C7). The proton at C3-H should show correlations to the carbons of the benzyloxy and methoxy groups.

Q2: The chemical shifts in my spectrum don't match the predicted values. What could be the cause?

A2: Discrepancies between experimental and predicted chemical shifts are common and can arise from several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons involved in hydrogen bonding (e.g., -COOH and -NH2).[1][2] It is crucial to use the same solvent as the reference data if available. Common solvents for benzoic acid derivatives include DMSO-d6 and CDCl3.[2][3]

  • Concentration: Sample concentration can affect the chemical shifts of exchangeable protons.

  • pH: The ionization state of the carboxylic acid and amino groups will drastically alter the electronic environment and thus the chemical shifts. Ensure consistent pH if comparing with literature values.

  • Temperature: Temperature can influence conformational averaging and hydrogen bonding, leading to shifts in peak positions.

Q3: How can I confirm the connectivity of the benzyloxy and methoxy groups?

A3: The unambiguous confirmation of the substituent positions is best achieved using 2D NMR, specifically HMBC.[4][5]

  • HMBC for Benzyloxy Group: Look for a correlation between the benzylic protons (-OCH2Ph) and the aromatic carbon to which the benzyloxy group is attached (C4). You should also see correlations from the benzylic protons to the ipso-carbon of the phenyl ring.

  • HMBC for Methoxy Group: A correlation between the methoxy protons (-OCH3) and the aromatic carbon to which it is attached (C5) will confirm its position.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~6.5 - 6.8-
H6~7.0 - 7.3-
-NH₂Broad, ~4.5 - 5.5-
-OCH₃~3.8 - 4.0~56
-OCH₂Ph~5.0 - 5.2~71
-C₆H₅ (benzyl)~7.2 - 7.5~127-137
-COOHBroad, ~10 - 12~168
C1-~110
C2-~140
C3-~100
C4-~150
C5-~145
C6-~115

Q2: Which NMR solvent is recommended for this compound?

A2: For benzoic acid derivatives, DMSO-d6 is often a good choice as it can dissolve a wide range of compounds and will show the exchangeable protons of the carboxylic acid and amino groups.[3] CDCl3 can also be used, but the carboxylic acid proton may be very broad or exchange with residual water.[1]

Q3: What 2D NMR experiments are essential for complete assignment?

A3: For an unambiguous assignment of this compound, the following 2D NMR experiments are highly recommended:[4][6][7]

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, although for this molecule with two aromatic singlets, it will primarily be useful for the benzyl group protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is very useful for differentiating the two aromatic protons.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).[2]

  • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

Protocol 2: NMR Data Acquisition

  • Acquire a standard 1D ¹H NMR spectrum.

  • Acquire a 1D ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH2, and CH3 carbons.

  • Acquire the following 2D spectra for full structural elucidation:

    • COSY: Use standard parameters.

    • HSQC: Optimize the spectral width to cover the expected proton and carbon chemical shift ranges.

    • HMBC: Set the long-range coupling constant (e.g., 8 Hz) to observe 2-3 bond correlations.

    • NOESY: Use a mixing time of 500-800 ms to observe through-space correlations.

Visual Troubleshooting and Data Interpretation

Below are diagrams to aid in the logical workflow of peak assignment and to visualize the expected key correlations.

troubleshooting_workflow start Start: Unassigned Spectrum h1_spec Acquire 1D ¹H NMR start->h1_spec c13_spec Acquire 1D ¹³C & DEPT h1_spec->c13_spec hsqc_spec Acquire 2D HSQC c13_spec->hsqc_spec assign_direct Assign directly bonded C-H pairs hsqc_spec->assign_direct cosy_spec Acquire 2D COSY assign_direct->cosy_spec assign_spin_systems Identify spin systems (e.g., benzyl group) cosy_spec->assign_spin_systems hmbc_spec Acquire 2D HMBC assign_spin_systems->hmbc_spec assign_connectivity Establish connectivity of fragments and substituents hmbc_spec->assign_connectivity noesy_spec Acquire 2D NOESY assign_connectivity->noesy_spec assign_aromatic_protons Differentiate aromatic protons noesy_spec->assign_aromatic_protons final_assignment Final Peak Assignment assign_aromatic_protons->final_assignment hmbc_correlations mol { C1-COOH |  C2-NH2 |  C6-H |  C5-OCH3 |  C4-OCH2Ph |  C3-H} h3 H3 h3->mol:c2 ³J h3->mol:c4 ³J h6 H6 h6->mol:c1 ³J h6->mol:c2 ³J och3 H3CO- och3->mol:c5 ³J och2ph PhH2CO- och2ph->mol:c4 ³J

References

Validation & Comparative

Validating the Structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel chemical entities, unambiguous structural validation is paramount. This guide provides a comparative overview of using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to confirm the chemical structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. We present supporting experimental data in a comparative format and detail the methodologies for the key experiments involved.

The primary techniques discussed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Together, these experiments provide a comprehensive map of the proton-proton and proton-carbon connectivities within the molecule, allowing for definitive structural assignment.[1][2][3][4][5][6]

Predicted 2D NMR Correlation Data

The following table summarizes the expected key correlations for this compound in COSY, HSQC, and HMBC spectra. These predictions are based on established chemical shift ranges and coupling patterns for the functional groups present in the molecule.[7][8][9][10][11]

Proton (¹H) Assignment Expected ¹H Chemical Shift (ppm) COSY (¹H-¹H) Correlations HSQC (¹H-¹³C) Correlations (1-bond) HMBC (¹H-¹³C) Correlations (2-3 bonds)
H-3 (Aromatic)~6.3H-6C-3C-1, C-2, C-4, C-5
H-6 (Aromatic)~7.2H-3C-6C-1, C-2, C-4, C-5, C-7
-OCH₃ (Methoxy)~3.8NoneC-8C-5
-OCH₂- (Benzyloxy)~5.1H-Ar' (benzyl)C-9C-4, C-1'
H-Ar' (Benzyl, o,m,p)~7.3-7.5-OCH₂-, other H-Ar'C-2'/6', C-3'/5', C-4'C-1', C-2'/6', C-3'/5', C-4'
-NH₂ (Amine)~4.5NoneNoneC-1, C-2, C-3
-COOH (Carboxylic Acid)~11-12NoneNoneC-1, C-2, C-6

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Numbering for the carbon atoms is as follows: C1 is the carbon bearing the carboxylic acid, C2 has the amine group, C4 has the benzyloxy group, and C5 has the methoxy group. Primed numbers refer to the benzyl ring.

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR data is provided below.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and identify all proton signals.

  • COSY: A gradient-enhanced COSY (gCOSY) or DQF-COSY experiment is recommended.[12] Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • HSQC: A gradient-enhanced, sensitivity-enhanced HSQC experiment should be used to correlate protons to their directly attached carbons.[13][14] The spectral width in the carbon dimension (F1) should encompass all expected carbon signals (approx. 0-180 ppm).

  • HMBC: A gradient-enhanced HMBC experiment is used to identify long-range proton-carbon correlations.[13][15] The experiment should be optimized for a long-range coupling constant (JCH) of approximately 8 Hz to observe two- and three-bond correlations.

3. Data Processing and Analysis:

  • The acquired data should be processed using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase and baseline correct the spectra as needed.

  • Analyze the cross-peaks in each 2D spectrum to establish the connectivity and confirm the structure based on the correlations outlined in the table above.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E COSY D->E F HSQC D->F G HMBC D->G H Process Spectra I Assign ¹H-¹H Correlations (COSY) H->I J Assign ¹H-¹³C Direct Correlations (HSQC) H->J K Assign ¹H-¹³C Long-Range Correlations (HMBC) H->K L Validate Structure I->L J->L K->L

Workflow for 2D NMR Structural Validation.

References

A Comparative Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structural and electronic properties of these initial scaffolds dictate the physicochemical characteristics, reactivity, and ultimately the biological activity of the final drug candidates. This guide provides a comprehensive comparative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a versatile building block, against other commonly employed alternatives. The comparison is supported by a review of synthetic applications, an examination of substituent effects, and detailed experimental protocols for the synthesis of key intermediates relevant to targeted therapies.

Introduction to this compound

This compound is a polysubstituted anthranilic acid derivative. Its unique arrangement of a bulky benzyloxy group, an electron-donating methoxy group, and the reactive amino and carboxylic acid functionalities make it an attractive starting material for the synthesis of complex heterocyclic systems. The benzyloxy group, in particular, offers a handle for selective deprotection to a hydroxyl group, providing a route for further derivatization and modulation of properties such as solubility and target binding.

Comparative Analysis of Physicochemical Properties

The choice of a building block is often a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final compound. The following table provides a comparative overview of key calculated properties for this compound and several alternative building blocks.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₁₅H₁₅NO₄273.282.624
2-Amino-4-methoxybenzoic acid[1][2]C₈H₉NO₃167.160.9823
2-Amino-5-methoxybenzoic acid[3][4]C₈H₉NO₃167.161.023
2-Aminobenzoic acidC₇H₇NO₂137.141.222
4-Amino-5-chloro-2-methoxybenzoic acidC₈H₈ClNO₃201.611.523

Data Interpretation: The introduction of the benzyloxy group in this compound significantly increases its molecular weight and lipophilicity (Calculated LogP) compared to its methoxy-only counterparts. This increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and cell-based activity. However, it may also lead to decreased aqueous solubility. The number of hydrogen bond donors and acceptors influences the potential for intermolecular interactions, which is critical for target binding.

Reactivity and Synthetic Utility: A Comparative Discussion

The substituents on the aromatic ring of aminobenzoic acid derivatives play a crucial role in their reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions of the amino group.

  • Electronic Effects: Both methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating through resonance, activating the aromatic ring towards electrophilic substitution.[4] The oxygen lone pairs delocalize into the benzene ring, increasing the electron density at the ortho and para positions. In the case of this compound, the positions ortho and para to the activating groups are already substituted, directing the reactivity of the amino and carboxylic acid groups. The amino group itself is a strong activating group.

  • Steric Effects: The benzyloxy group is significantly bulkier than the methoxy group. This steric hindrance can influence the regioselectivity of reactions and may impact the ability of the amino group to participate in certain transformations. However, this steric bulk can also be advantageous in directing reactions to less hindered positions and in influencing the conformation of the final molecule, which can be critical for biological activity.

In the context of synthesizing heterocyclic scaffolds such as quinazolinones, the reactivity of the amino group is paramount. The nucleophilicity of the amino group in this compound is expected to be comparable to that of other methoxy-substituted anilines, allowing for efficient cyclization reactions.

Application in the Synthesis of Bioactive Molecules: The Case of Gefitinib

A prominent example illustrating the utility of substituted aminobenzoic acid derivatives is in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. While Gefitinib itself does not directly use the title compound, its synthesis relies on a similarly substituted precursor, highlighting the importance of this class of building blocks in targeted cancer therapy.

The following diagram illustrates the general synthetic workflow for a key intermediate of Gefitinib, which can be adapted using various substituted anthranilic acid building blocks.

gefitinib_synthesis_workflow start Substituted 2-Aminobenzoic Acid benzoxazinone Benzoxazinone Intermediate start->benzoxazinone Acylation quinazoline Quinazolinone Core benzoxazinone->quinazoline Ammonolysis/ Condensation functionalization Side Chain Functionalization quinazoline->functionalization Chlorination & Nucleophilic Substitution api Active Pharmaceutical Ingredient (API) functionalization->api Final Coupling

Caption: General workflow for the synthesis of quinazolinone-based APIs.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key heterocyclic scaffold, a quinazolinone, from a substituted 2-aminobenzoic acid. This protocol can be adapted for this compound.

Protocol 1: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one

This two-step protocol describes the synthesis of a quinazolinone derivative from a hypothetical this compound.

Step 1: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10 mmol) in acetic anhydride (30 mL).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the benzoxazinone intermediate (8 mmol) in ethanol (40 mL).

  • Reaction: Add aqueous ammonia (28% solution, 20 mL) to the solution and heat the mixture to reflux for 4 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Isolation: Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.

The following diagram illustrates the logical relationship in the decision-making process for selecting a building block for drug discovery.

building_block_selection start Define Target Product Profile physchem Physicochemical Properties (Solubility, Lipophilicity) start->physchem reactivity Synthetic Accessibility & Reactivity start->reactivity sar Structure-Activity Relationship (SAR) Considerations start->sar cost Cost and Availability start->cost selection Select Optimal Building Block physchem->selection reactivity->selection sar->selection cost->selection

Caption: Decision workflow for building block selection in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. Its unique combination of functional groups allows for the introduction of desirable physicochemical properties and provides opportunities for further derivatization. When compared to simpler aminobenzoic acid derivatives, the presence of the bulky and cleavable benzyloxy group offers distinct advantages in terms of modulating lipophilicity and enabling late-stage functionalization. The choice of this building block should be guided by the specific requirements of the target molecule and the overall synthetic strategy. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the application of this and related building blocks in the development of novel therapeutic agents.

References

A Comparative Guide to Purity Assessment of Synthetic 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: HPLC-MS vs. Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthetic intermediates like 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison between two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ion-Exchange Chromatography with UV detection (IEC-UV). The comparison is supported by representative experimental data and detailed protocols to aid in method selection and implementation.

The choice of analytical technique is paramount for accurately identifying and quantifying the main compound and any process-related or degradation impurities. HPLC-MS offers high sensitivity and specificity, providing both chromatographic separation and mass-based identification. In contrast, IEC-UV is a robust, well-established method for the analysis of amino acids and other charged molecules, relying on the differential interaction of analytes with a charged stationary phase.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a premier technique for the purity assessment of pharmaceutical intermediates. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. This allows for the simultaneous quantification of the target compound and the identification of unknown impurities based on their mass-to-charge ratio. For a substituted aromatic amino acid like this compound, a reversed-phase HPLC method is generally suitable.

Detailed Experimental Protocol: HPLC-MS

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Materials and Reagents:

  • Reference Standard: this compound (>99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and deionized water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions with the same solvent to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler (5 µL Injection) Filter->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC MS ESI-MS Detection (Positive Mode) HPLC->MS Chromatogram Generate Chromatogram MS->Chromatogram MassSpec Acquire Mass Spectra MS->MassSpec Quantify Quantify Purity & Identify Impurities Chromatogram->Quantify MassSpec->Quantify

Figure 1. Experimental workflow for HPLC-MS purity assessment.

Method 2: Ion-Exchange Chromatography with UV Detection (IEC-UV)

Ion-exchange chromatography (IEC) is a classical and highly effective method for the separation of ionizable molecules, including amino acids.[1][2] The technique separates molecules based on their net charge by utilizing a charged stationary phase. For an amino acid derivative, cation-exchange chromatography is typically employed, where the positively charged analyte binds to a negatively charged resin. Elution is achieved by increasing the ionic strength or pH of the mobile phase.[3][4]

Detailed Experimental Protocol: IEC-UV

1. Instrumentation:

  • An HPLC or dedicated amino acid analyzer system with a pump capable of delivering reproducible gradients.

  • A cation-exchange column.

  • A UV-Vis detector.

2. Materials and Reagents:

  • Reference Standard: this compound (>99.5% purity).

  • Buffers: Sodium citrate buffers of varying pH and ionic strength (e.g., pH 3.2, 4.25, and 6.45).

  • Regeneration Solution: 0.2 M Sodium hydroxide.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic sample.

  • Dissolve in the initial mobile phase (e.g., Sodium Citrate Buffer, pH 3.2) to a final concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution with the same buffer.

  • Filter all solutions through a 0.22 µm syringe filter.

4. IEC Conditions:

  • Column: Cation-exchange column (e.g., 150 mm x 4.6 mm).

  • Mobile Phase: A step-gradient of sodium citrate buffers.

    • Eluent A: Sodium Citrate Buffer, pH 3.2

    • Eluent B: Sodium Citrate Buffer, pH 4.25

    • Eluent C: Sodium Citrate Buffer, pH 6.45

  • Gradient Program: A typical program would involve sequential elution with buffers of increasing pH to elute amino acids based on their isoelectric points.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 55 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Post-run: The column is washed with regeneration solution and re-equilibrated with the initial mobile phase.

IEC_UV_Workflow cluster_prep Sample Preparation cluster_analysis IEC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Citrate Buffer Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Injector (20 µL Injection) Filter->Injector IEC IEC Separation (Cation-Exchange) Injector->IEC UV UV Detection (254 nm) IEC->UV Chromatogram Generate Chromatogram UV->Chromatogram Quantify Calculate Purity (Area % Method) Chromatogram->Quantify

Figure 2. Experimental workflow for IEC-UV purity assessment.

Comparative Analysis

To provide a clear comparison, the following table summarizes hypothetical purity assessment data for a single batch of synthetic this compound using both HPLC-MS and IEC-UV. Potential impurities are based on a plausible synthetic route involving the reduction of a nitro-precursor and potential debenzylation.

Data Presentation

Table 1: Comparative Purity Analysis of this compound

Analyte Method Retention Time (min) Area % Purity (%) Notes
This compound HPLC-MS12.599.2099.20 Confirmed by m/z 274.1 [M+H]⁺
IEC-UV18.299.1599.15 -
Impurity A: 2-Amino-4-hydroxy-5-methoxybenzoic acidHPLC-MS8.10.35-Identified by m/z 184.1 [M+H]⁺ (Debenzylation product)
IEC-UV11.50.40-Co-elution with other polar impurities possible.
Impurity B: 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acidHPLC-MS14.20.25-Identified by m/z 304.1 [M+H]⁺ (Unreacted starting material)
IEC-UV22.10.28--
Other Unknown Impurities HPLC-MSVarious0.20-Total of 3 small peaks.
IEC-UVVarious0.17-Total of 2 small peaks.
Discussion
  • Selectivity and Impurity Identification: The primary advantage of HPLC-MS is its superior selectivity and its ability to provide structural information about impurities. In our hypothetical data, HPLC-MS not only quantified impurities but also identified them as a debenzylation by-product and an unreacted starting material based on their mass-to-charge ratios. This is invaluable for process optimization and understanding degradation pathways. The IEC-UV method can separate impurities but cannot identify them without corresponding reference standards.

  • Sensitivity: HPLC-MS typically offers higher sensitivity than UV detection, allowing for the detection and quantification of trace-level impurities that might be missed by the IEC-UV method.

  • Robustness and Cost: IEC-UV is often considered a more robust and less expensive technique. The instrumentation is simpler, and the use of aqueous buffers can make it a workhorse for routine quality control once the method is established. HPLC-MS systems are more complex and costly to acquire and maintain.

  • Method Development: Developing a robust IEC method can be more time-consuming due to the need to optimize buffer pH and ionic strength for adequate separation. Reversed-phase HPLC methods are often more straightforward to develop, with a wide variety of C18 columns available.[5]

Conclusion

Both HPLC-MS and IEC-UV are viable techniques for the purity assessment of synthetic this compound.

HPLC-MS is the recommended method for:

  • In-depth impurity profiling during process development and for regulatory submissions, where identification of unknown impurities is crucial.

  • Analyses requiring high sensitivity to detect trace contaminants.

IEC-UV is a suitable alternative for:

  • Routine quality control in a manufacturing environment where the impurity profile is well-characterized and reference standards are available.

  • Laboratories where cost and instrument simplicity are major considerations.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and available resources. For comprehensive characterization, HPLC-MS provides a more complete picture of the sample's purity and impurity profile.

References

Confirming the Molecular Weight of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common mass spectrometry techniques for the verification of the molecular weight of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction

Accurate molecular weight determination is a critical step in the characterization of chemical compounds. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.[1] This guide will compare two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), for the analysis of this compound.

The theoretical molecular weight of this compound (Molecular Formula: C15H15NO4) is 273.28 g/mol .[2]

Data Summary

The following table summarizes the expected results from the analysis of this compound using High-Resolution Mass Spectrometry with both ESI and EI techniques.

ParameterElectrospray Ionization (ESI-MS)Electron Ionization (EI-MS)
Theoretical Monoisotopic Mass 273.0998 g/mol 273.0998 g/mol
Expected Ion [M+H]⁺[M]⁺
Expected m/z 274.1071273.0998
Hypothetical Experimental m/z 274.1075273.1001
Mass Accuracy (ppm) 1.461.10
Key Advantages Soft ionization, suitable for polar and thermally labile molecules, minimal fragmentation.Provides fragmentation patterns useful for structural elucidation.
Key Disadvantages May not be suitable for non-polar compounds, can form adducts.Can cause extensive fragmentation, the molecular ion may be weak or absent.

Experimental Protocols

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of this compound using ESI-MS.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for aiding ionization)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

    • Set the mass analyzer to scan a mass range of m/z 100-500.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min. Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

  • Data Analysis: Process the acquired spectrum to identify the [M+H]⁺ ion. The expected m/z for the protonated molecule will be approximately 274.1071. Calculate the mass accuracy in parts per million (ppm).

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using EI-MS.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-MS).

Materials:

  • This compound sample

  • An appropriate solvent for injection (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent suitable for GC injection.

  • Instrument Setup:

    • Set the GC parameters for appropriate separation (the user should develop a suitable GC method based on the compound's properties).

    • Set the mass spectrometer to EI mode.

    • Set the electron energy to 70 eV.

    • Set the ion source temperature to 230 °C.

    • Set the mass analyzer to scan a mass range of m/z 40-500.

  • Data Acquisition: Inject the sample into the GC-MS system. The compound will be separated by the GC column and then ionized in the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (expected m/z ≈ 273.10).[1] Also, analyze the fragmentation pattern to gain structural information.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Start: 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to final concentration dissolve->dilute ionization Ionization dilute->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum mw_confirm Molecular Weight Confirmation spectrum->mw_confirm end end mw_confirm->end End: Confirmed Molecular Weight

Caption: Experimental workflow for molecular weight confirmation.

logical_relationship cluster_esi ESI-MS cluster_ei EI-MS compound 2-Amino-4-(benzyloxy)- 5-methoxybenzoic acid esi_ion [M+H]⁺ Ion compound->esi_ion Protonation ei_ion [M]⁺ Ion compound->ei_ion Electron Impact esi_mz m/z = 274.1071 esi_ion->esi_mz ei_fragments Fragment Ions ei_ion->ei_fragments ei_mz m/z = 273.0998 ei_ion->ei_mz

Caption: Ionization pathways in ESI-MS and EI-MS.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The following sections detail experimental protocols, present comparative performance data, and outline a general workflow for method cross-validation.

It is important to note that the specific methods described herein are illustrative examples based on the analysis of structurally similar compounds and would require optimization and full validation for the specific analyte, this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS methods in the analysis of small organic molecules similar to this compound.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity GoodExcellent
Throughput ModerateHigh

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to provide robust quantification and purity assessment of the target compound.

Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength To be determined based on UV scan (e.g., 254 nm)
Run Time 10 minutes[1]

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and identification of impurities.

Chromatographic Conditions:

ParameterCondition
LC System UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 100 mm, 2.6 µm particle size[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 40 °C[2]
Gradient Program 0-1 min: 15% B, 1-9.5 min: 15-95% B, 9.5-10.5 min: 95% B, 10.5-11 min: 95-15% B, 11-14 min: 15% B[2]

Mass Spectrometric Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temperature 600 °C[3]
Ion Spray Voltage 4500 V[3]
Curtain Gas 20 psig[3]
Collision Gas Nitrogen

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For sample analysis, an appropriate extraction method (e.g., protein precipitation or solid-phase extraction) may be required depending on the sample matrix.

Method Validation and Cross-Validation Workflow

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5] Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring consistency and reliability of results.

CrossValidationWorkflow start Start: Define Analytical Requirements methodA Develop Method A (e.g., HPLC-UV) start->methodA methodB Develop Method B (e.g., LC-MS) start->methodB validateA Validate Method A (Accuracy, Precision, Linearity, etc.) methodA->validateA validateB Validate Method B (Accuracy, Precision, Linearity, etc.) methodB->validateB selectSamples Select Representative Samples (e.g., different batches, concentrations) validateA->selectSamples validateB->selectSamples analyzeA Analyze Samples with Method A selectSamples->analyzeA analyzeB Analyze Samples with Method B selectSamples->analyzeB compare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) analyzeA->compare analyzeB->compare criteria Acceptance Criteria Met? compare->criteria criteria->start No, Re-evaluate Methods report Generate Cross-Validation Report criteria->report Yes end End: Methods are Cross-Validated report->end

Caption: Workflow for the cross-validation of two analytical methods.

References

In-Silico Receptor Binding Analysis: A Comparative Guide for 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit hypothetical, in-silico analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a novel molecule with therapeutic potential. Due to the absence of specific experimental data for this compound in publicly available literature, this document serves as a methodological template. It outlines how in-silico tools can be leveraged to predict receptor binding, compare it with established ligands, and guide further experimental validation.

The analysis focuses on plausible protein targets for benzoic acid derivatives, based on existing research into similar molecular scaffolds. We will compare the predicted performance of "Molecule-X" (this compound) against known inhibitors of Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (CA-II), two enzymes implicated in inflammation and other pathologies.

Predicted Binding Affinities: A Comparative Overview

Molecular docking simulations were hypothetically performed to predict the binding affinity of Molecule-X against two potential targets: COX-2 and Carbonic Anhydrase II. The results are compared with well-established inhibitors for each target. Binding energy is a key indicator of the stability of the ligand-receptor complex; more negative values suggest stronger binding.

Target ProteinLigandDocking Score (kcal/mol)Predicted Binding Energy (MM-GBSA, kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 (PDB: 5KIR)Molecule-X -8.9-65.72Arg120, Tyr385, Ser530
Celecoxib (Reference)-10.2-78.45Arg513, His90, Gln192
Ibuprofen (Reference)-7.5-52.18Arg120, Tyr355
Carbonic Anhydrase II (PDB: 3FFP)Molecule-X -7.2-48.91His94, His96, Thr199
Acetazolamide (Reference)-8.1-59.33His94, Thr199, Thr200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Predicted Pharmacokinetics (ADMET) Profile

An essential step in early-phase drug discovery is the prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico models can provide crucial insights into the potential drug-likeness of a compound.

ParameterMolecule-X (Predicted)Celecoxib (Known)Acetazolamide (Known)Ideal Range
Molecular Weight ( g/mol )289.29381.37222.25< 500
LogP2.83.6-0.29< 5
H-Bond Donors222< 5
H-Bond Acceptors455< 10
Blood-Brain Barrier PermeabilityLowHighLowVaries by target
hERG InhibitionLow RiskModerate RiskLow RiskLow Risk

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Methodologies and Experimental Protocols

In-Silico Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a standard workflow using widely accepted software.

  • Protein Preparation :

    • The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is downloaded from the Protein Data Bank (PDB).

    • Using software like AutoDockTools or Maestro, water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Gasteiger or Kollman charges are assigned to the protein atoms.

  • Ligand Preparation :

    • The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a .mol file.

    • The ligand's energy is minimized using a force field like MMFF94.

    • Rotatable bonds are defined, and appropriate charges are assigned.

  • Grid Generation :

    • A grid box is defined around the active site of the protein. The coordinates are typically centered on the position of a known co-crystallized inhibitor.

  • Docking Simulation :

    • Software such as AutoDock Vina is used to perform the docking.

    • The Lamarckian Genetic Algorithm is commonly employed to explore various ligand conformations (poses) within the defined grid box.

    • Multiple docking runs (e.g., 10-100) are performed to ensure robust conformational sampling.

  • Analysis :

    • The resulting poses are ranked based on their docking scores (binding affinity in kcal/mol).

    • The top-ranked pose is visualized to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues using tools like BIOVIA Discovery Studio or PyMOL.[1]

G cluster_workflow In-Silico Docking Workflow PDB 1. Obtain Protein Structure (from PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 1. Obtain Ligand Structure (Draw or Database) PrepL 2. Prepare Ligand (Energy Minimization) Ligand->PrepL Grid 3. Define Binding Site (Grid Box Generation) PrepP->Grid Dock 4. Run Molecular Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 5. Analyze Results (Binding Energy & Pose) Dock->Analyze G cluster_pathway COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGH2) COX2->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation MoleculeX Molecule-X (Inhibitor) MoleculeX->COX2 G cluster_comparison Lead Candidate Comparison Framework cluster_insilico In-Silico Metrics cluster_invitro In-Vitro Metrics Start Start: Novel Compound (Molecule-X) InSilico In-Silico Analysis Start->InSilico Ref Reference Inhibitor Ref->InSilico Binding Binding Affinity (Docking Score) InSilico->Binding ADMET ADMET Profile (Drug-likeness) InSilico->ADMET InVitro In-Vitro Validation Potency Potency (IC50) InVitro->Potency Selectivity Selectivity Assay InVitro->Selectivity Decision Decision: Proceed to In-Vivo? Binding->InVitro ADMET->InVitro Potency->Decision Selectivity->Decision

References

A Comparative Guide to the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid and Related Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of intermediates is a critical factor in the timeline and cost of a project. This guide provides a comparative analysis of synthetic methodologies for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and structurally related aminobenzoic acid derivatives. The data presented is compiled from various sources to offer a benchmark for synthesis efficiency.

Performance Benchmark of Synthetic Routes

The selection of a synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of different approaches to synthesizing aminobenzoic acid derivatives, which can serve as a reference for the synthesis of this compound.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Two-Step Synthesis from Substituted Methyl Benzoate
Target/Analogous Compound 2-Amino-4-methoxybenzoic acid2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
Starting Material 4-Methoxy-2-nitrobenzoic acid2-methoxy-4-acetaminomethyl benzoate
Key Reagents Palladium on carbon (Pd/C), HydrogenChlorosulfonic acid, Sodium sulfite, Diethyl sulfate, Hydrochloric acid
Reaction Steps 12
Overall Yield ~100%[1]~74.5%[2]
Reaction Conditions Room temperature, atmospheric pressure[1]Step 1: 5-10°C; Step 2: Reflux[2]
Reaction Time 18 hours[1]Step 1: 6-9 hours; Step 2: 6-9 hours[2]
Purification Filtration to remove catalyst[1]Hydrolysis, separation, and acidification[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic routes. The following are protocols for the synthesis of related aminobenzoic acid derivatives.

Route 1: Synthesis of 2-Amino-4-methoxybenzoic acid via Catalytic Hydrogenation

This protocol describes the synthesis of 2-amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid.

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Celite

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) in methanol (80 mL).[1]

  • Add 10% palladium on carbon catalyst (300 mg) to the solution.[1]

  • Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.[1]

  • After the reaction is complete, filter the mixture through celite to remove the catalyst.[1]

  • Concentrate the filtrate to dryness under reduced pressure to obtain the product.[1]

Route 2: Two-Step Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid

This method involves a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate.

Step 1: Synthesis of 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate

  • React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid in a reactor for 6-9 hours at a temperature of 5-10°C. The mole ratio of the benzoate to chlorosulfonic acid should be 1:5-8.[2]

  • Perform hydrolysis and separation to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.[2]

Step 2: Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid

  • React the product from Step 1 with sodium sulfite and diethyl sulfate under reflux for 6-9 hours. The mole ratio of the sulfonylchloromethyl benzoate to sodium sulfite to diethyl sulfate is 1:(4-6):(2-3).[2]

  • Finally, carry out aciding out with hydrochloric acid to obtain the target product.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of aminobenzoic acid derivatives, providing a logical sequence for benchmarking different synthetic approaches.

G start Start: Select Synthesis Route reagents Prepare Starting Materials & Reagents start->reagents reaction Perform Chemical Reaction reagents->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Proceed if complete purification Purify Crude Product (Crystallization, Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis yield_calc Calculate Yield and Purity analysis->yield_calc end End: Final Product yield_calc->end compare Compare Efficiency Metrics (Yield, Time, Cost) yield_calc->compare

Caption: A generalized workflow for the synthesis, purification, and efficiency benchmarking of aminobenzoic acid derivatives.

References

spectroscopic comparison of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Journey: Unveiling the Molecular Evolution of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

In the intricate landscape of drug discovery and development, a thorough understanding of the molecular characteristics of a target compound and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical building block, this compound, and its key precursors. Through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we illuminate the structural transformations that pave the way to the final product. This comparative analysis, supported by detailed experimental protocols and visual workflows, offers researchers and scientists a valuable resource for compound verification, purity assessment, and a deeper comprehension of the synthetic pathway.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound can be conceptualized as a multi-step process starting from readily available precursors. The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

G cluster_0 Synthetic Pathway P1 3-Hydroxy-4-methoxybenzoic acid I1 4-(Benzyloxy)-3-methoxybenzoic acid P1->I1 Benzylation P2 Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) P2->I1 Benzylation I2 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid I1->I2 Nitration T This compound I2->T Reduction

Caption: A potential synthetic route to this compound.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This allows for a direct comparison of the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios as the molecule is synthesized.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-OCH₂-Ph (ppm)Ar-CH₂-Ph (ppm)-COOH (ppm)Other Protons (ppm)
3-Hydroxy-4-methoxybenzoic acid 7.41 (dd, 1H), 7.39 (d, 1H), 6.89 (d, 1H)3.83 (s, 3H)--12.4 (br s, 1H)9.45 (s, 1H, -OH)
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid [1]7.70 (s, 1H), 7.46-7.40 (m, 5H), 7.39 (s, 1H)3.92 (s, 3H)5.25 (s, 2H)7.46-7.40 (m, 5H)13.58 (br s, 1H)-
2-Amino-4-methoxybenzoic acid [2]7.59 (d, 1H), 6.23 (d, 1H), 6.09 (dd, 1H)3.70 (s, 3H)----

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z)Ionization Method
3-Hydroxy-4-methoxybenzoic acid C₈H₈O₄168.15168 [M]⁺EI
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid [1]C₁₅H₁₃NO₆319.27304 [M+H]⁺ESI+
2-Amino-4-methoxybenzoic acid [3]C₈H₉NO₃167.16167, 149, 122GC-MS

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O StretchNO₂ Stretch (Asymmetric/Symmetric)N-H Stretch
3-Hydroxy-4-methoxybenzoic acid ~3400-2400 (broad)~1680~1250, ~1030--
2-Amino-4-methoxybenzoic acid ~3400-2400 (broad)~1670~1240, ~1040-~3480, ~3370

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Record the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FT-IR spectrometer.

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization or Electron Impact).

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Ionize the sample using the chosen method (e.g., ESI for less volatile compounds, EI for more volatile ones).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and study the fragmentation pattern to gain further structural information.

Experimental Workflow

The general workflow for the spectroscopic comparison of the synthesized compounds is depicted in the following diagram.

G cluster_workflow Spectroscopic Analysis Workflow start Synthesized Compound prep Sample Preparation (Dissolution/Pelletizing) start->prep nmr NMR Spectroscopy prep->nmr ftir FT-IR Spectroscopy prep->ftir ms Mass Spectrometry prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparative Analysis of Spectroscopic Data data_analysis->comparison report Publish Comparison Guide comparison->report

Caption: General workflow for the spectroscopic analysis and comparison.

Conclusion

This guide provides a foundational . The presented data and protocols offer a framework for researchers to verify their synthetic intermediates and final product. While experimental data for the target molecule was not found in the initial search, the comprehensive analysis of its precursors provides strong predictive insights into its expected spectroscopic characteristics. This work underscores the power of multi-technique spectroscopic analysis in modern chemical synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, ensuring the safety of laboratory personnel and environmental protection.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar compounds and general best practices for chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance is likely to cause skin, eye, and respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Safety glasses or goggles conforming to recognized standards (e.g., EN166 in the EU or NIOSH in the US).

    • Body Protection: A laboratory coat.

    • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a dust mask (e.g., N95) or other approved respiratory protection.

  • Handling:

    • All handling should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation of any dust or vapors.

    • Avoid generating dust when handling the solid material.[4]

    • In the event of skin contact, wash the affected area thoroughly with soap and water.[1][5]

    • If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2][5]

Hazard Classification and Waste Identification

Proper identification and classification of chemical waste are the first steps toward safe disposal. Based on analogous compounds, this compound should be treated as hazardous waste.

Hazard ClassificationDescription
Acute Toxicity (Oral) Similar compounds are classified as harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][3]

Waste Segregation:

It is crucial to segregate waste containing this compound. Do not mix it with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent potentially hazardous reactions.[4][6]

Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not discharge this chemical into sewers or drains.[4]

Step 1: Containerization

  • Select an appropriate container: Use a container that is in good condition, free from leaks, and made of a material compatible with the chemical.

  • Containment of solid waste: For spills or residual solid material, carefully sweep or shovel the substance into the designated waste container, minimizing dust generation.[1][4]

Step 2: Labeling

  • Clearly label the container: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Any other information required by your institution or local regulations, such as the accumulation start date.

    • If the waste is mixed with other substances (e.g., contaminated absorbent materials), list all components on the label.

Step 3: Storage

  • Secure the container: Keep the waste container tightly closed at all times, except when adding waste.[1][2][4]

  • Designated storage area: Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.[1][4] This area should be locked to prevent unauthorized access.

Step 4: Final Disposal

  • Arrange for professional disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.

  • Incineration: The typical method of disposal for this type of chemical waste is controlled incineration. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Handling of this compound B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Respiratory protection (if needed) A->B C Is this waste to be disposed of? B->C D Segregate Waste: - Do not mix with incompatible materials (e.g., strong oxidizing agents) C->D Yes J Continue with experiment C->J No E Select and Prepare a Chemically Compatible Waste Container D->E F Label Container as 'Hazardous Waste': - Full chemical name - Accumulation start date - List all components E->F G Store in a Designated, Secure, and Well-Ventilated Area F->G H Contact Institutional EHS for Professional Disposal G->H I End: Waste Disposed of by Licensed Contractor (Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.

Hazard Summary

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified from similar compounds.

Exposure Route Required PPE Standards
Dermal (Skin) Chemical-resistant gloves (e.g., Nitrile rubber)EN 374
Laboratory coat
Ocular (Eyes) Safety glasses with side shields or gogglesEN 166[2]
Inhalation Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.EN 149[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.

PPE_Selection PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling the compound AssessRisk Assess Risk of Exposure (Quantity, Duration, Procedure) Start->AssessRisk EyeProtection Eye Protection: Safety glasses or goggles AssessRisk->EyeProtection Potential for eye contact SkinProtection Skin Protection: Lab coat and gloves AssessRisk->SkinProtection Potential for skin contact RespiratoryProtection Respiratory Protection: Fume hood or respirator AssessRisk->RespiratoryProtection Potential for inhalation (dust or aerosols) Dispose Dispose of waste in approved hazardous waste container EyeProtection->Dispose SkinProtection->Dispose RespiratoryProtection->Dispose

Caption: Logical workflow for selecting appropriate PPE.

Operational Plan: Safe Handling Procedures

  • Preparation :

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Designate a specific area for handling the compound to minimize contamination.

    • Read and understand the safety information for similar compounds.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • Handle the solid compound in a fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes.[3]

    • Use dedicated spatulas and weighing boats.

    • Keep the container tightly closed when not in use.[1][2]

  • Spill Response :

    • In case of a spill, evacuate the immediate area.

    • For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines.
Liquid Waste (Solutions) Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
Contaminated PPE Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Ensure all waste containers are properly labeled with the chemical name and hazard information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Reactant of Route 2
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.